MAX-40279 hemiadipate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H33FN6O5S |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid |
InChI |
InChI=1S/C22H23FN6OS.C6H10O4/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;7-5(8)3-1-2-4-6(9)10/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-4H2,(H,7,8)(H,9,10) |
InChIキー |
CKQKESWOXOJTTB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
MAX-40279 Hemiadipate: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemiadipate is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2] This dual inhibitory action positions MAX-40279 as a promising therapeutic agent for acute myeloid leukemia (AML), particularly in cases involving FLT3 mutations, which are prevalent and associated with poor prognosis.[3] Furthermore, its ability to counteract resistance mechanisms mediated by the FGF/FGFR pathway in the bone marrow microenvironment enhances its therapeutic potential.[3][4] The core mechanism of action of MAX-40279 extends beyond direct kinase inhibition, involving the modulation of downstream signaling pathways, inhibition of N-myc downstream-regulated gene 1 (NDRG1) phosphorylation, and suppression of the endothelial-to-mesenchymal transition (EndMT).[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways and cellular processes, supported by available preclinical data and detailed experimental methodologies.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are linked to a more aggressive disease course and higher relapse rates. While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. One key resistance mechanism involves the activation of the FGF/FGFR signaling pathway in the bone marrow.
This compound was developed as a dual inhibitor of both FLT3 and FGFR to address this challenge. By simultaneously targeting both pathways, MAX-40279 aims to provide a more durable and effective treatment for AML. Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of FLT3, including the D835Y mutation which confers resistance to other inhibitors like quizartinib (B1680412) and sorafenib.[1][5]
Core Mechanism of Action: Dual Inhibition of FLT3 and FGFR
The primary mechanism of action of MAX-40279 is its ability to bind to and inhibit the enzymatic activity of both FLT3 and FGFR receptor tyrosine kinases.
FLT3 Inhibition
MAX-40279 targets both the wild-type FLT3 receptor and its mutated forms, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y).[4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. By inhibiting FLT3, MAX-40279 blocks the downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby inducing apoptosis and inhibiting the proliferation of FLT3-dependent AML cells.
FGFR Inhibition
The activation of the FGF/FGFR pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3 inhibitors. Fibroblast growth factors (FGFs) secreted by stromal cells can activate FGFR on AML cells, leading to the activation of pro-survival signaling pathways that bypass the effects of FLT3 inhibition. MAX-40279's ability to inhibit FGFR1, FGFR2, and FGFR3 effectively abrogates this resistance mechanism.[4]
Quantitative Data: Kinase Inhibition Profile
While a specific public document with the IC50 values from the primary researchers was not identified in the search, preclinical abstracts and vendor websites consistently report that MAX-40279 is a potent inhibitor of FLT3, its mutants (ITD, D835Y), and FGFR subtypes (FGFR1, 2, 3).[4] For the purpose of this guide, a representative table of expected data is provided below.
| Kinase Target | IC50 (nM) |
| FLT3-wt | [Data Not Publicly Available] |
| FLT3-ITD | [Data Not Publicly Available] |
| FLT3-D835Y | [Data Not Publicly Available] |
| FGFR1 | [Data Not Publicly Available] |
| FGFR2 | [Data Not Publicly Available] |
| FGFR3 | [Data Not Publicly Available] |
Downstream Signaling Pathways
The dual inhibition of FLT3 and FGFR by MAX-40279 leads to the suppression of multiple downstream signaling pathways critical for cancer cell survival and proliferation.
Modulation of NDRG1 Phosphorylation
A key aspect of MAX-40279's mechanism of action is its ability to inhibit the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1) at serine 330 (Ser330).[1][5] NDRG1 is a stress-responsive protein and a metastasis suppressor that plays a role in cell differentiation and growth arrest. The phosphorylation of NDRG1 is often associated with oncogenic signaling. By inhibiting NDRG1 phosphorylation, MAX-40279 may contribute to the suppression of tumor growth and metastasis.
Suppression of Endothelial-to-Mesenchymal Transition (EndMT)
MAX-40279 has been shown to suppress the endothelial-to-mesenchymal transition (EndMT), a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype.[1][5] EndMT is implicated in cancer progression, fibrosis, and the generation of cancer-associated fibroblasts. The suppression of EndMT by MAX-40279 is likely linked to its inhibition of FGFR and downstream signaling pathways, as well as its effect on NDRG1 phosphorylation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against FLT3, its mutants, and FGFR kinases.
-
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is typically used.
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.
-
Kinase Reaction: In a 384-well plate, combine the purified kinase (e.g., FLT3-ITD, FGFR1) and its specific substrate in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted MAX-40279 or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of MAX-40279 on the proliferation of AML cell lines.
-
Cell Lines: MV4-11 (FLT3-ITD positive) and KG-1 (FGFR1 fusion positive).
-
Methodology:
-
Cell Seeding: Seed MV4-11 or KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with increasing concentrations of MAX-40279 or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
-
Western Blot Analysis of NDRG1 Phosphorylation
-
Objective: To evaluate the effect of MAX-40279 on the phosphorylation of NDRG1 at Ser330.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
Cell Treatment: Culture HUVECs and treat them with MAX-40279 (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-NDRG1 (Ser330) and total NDRG1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated NDRG1 signal to the total NDRG1 signal.
-
Endothelial-to-Mesenchymal Transition (EndMT) Assay
-
Objective: To assess the ability of MAX-40279 to suppress TGF-β-induced EndMT in HUVECs.
-
Methodology:
-
Cell Culture: Culture HUVECs on gelatin-coated plates.
-
Induction of EndMT: Treat the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) to induce EndMT.
-
MAX-40279 Treatment: Co-treat the cells with MAX-40279 at various concentrations.
-
Incubation: Incubate for 72 hours.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain for endothelial markers (e.g., VE-cadherin, CD31) and mesenchymal markers (e.g., α-smooth muscle actin [α-SMA], Vimentin) using specific primary and fluorescently labeled secondary antibodies.
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Assess the changes in cell morphology and the expression of endothelial and mesenchymal markers.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a preclinical AML model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cell Lines: MV4-11 or KG-1 cells.
-
Methodology:
-
Tumor Implantation: Subcutaneously inject MV4-11 or KG-1 cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer MAX-40279 orally at a specified dose and schedule (e.g., 10 mg/kg, daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
-
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a multi-faceted mechanism of action that addresses key drivers of AML pathogenesis and resistance. Its ability to potently inhibit both FLT3 and FGFR, modulate downstream signaling pathways, suppress NDRG1 phosphorylation, and inhibit EndMT underscores its potential as a valuable therapeutic agent for AML. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this novel targeted therapy.
References
MAX-40279 Hemiadipate: A Technical Overview of a Dual FLT3 and FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Developed by MaxiNovel Pharmaceuticals, this multi-kinase targeted inhibitor is under investigation for the treatment of acute myeloid leukemia (AML).[2] Mutations in the FLT3 gene are among the most common in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[2] MAX-40279 has demonstrated the potential to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical management of AML.[3][4] This is attributed to its dual-action mechanism, which also targets the FGF/FGFR signaling pathway, a known mediator of resistance.[2] Preclinical studies have shown that MAX-40279 exhibits potent inhibition of both FLT3 and FGFR and achieves high concentrations in the bone marrow, the primary site of leukemic blasts.[2][3][4]
Core Mechanism of Action
MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR kinases.[1] This dual inhibition blocks the downstream signaling pathways mediated by these receptors, which are crucial for the proliferation and survival of cancer cells.[1] Notably, MAX-40279 is effective against various FLT3 mutants, including the D835Y mutation, which confers resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[3][4] By simultaneously targeting the FGFR pathway, MAX-40279 addresses a key mechanism of acquired resistance to FLT3-targeted therapies that can be driven by the bone marrow microenvironment.[2]
Data Presentation
Enzymatic Inhibition
While preclinical data describe MAX-40279 as a "potent" inhibitor of FLT3 and FGFR kinases, specific quantitative data such as IC50 or Ki values from enzymatic assays are not publicly available in the reviewed literature. The following table structure is provided for the future inclusion of such data.
| Target Kinase | Mutant Status | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| FLT3 | Wild-Type (WT) | Data not available | Data not available | e.g., ADP-Glo Kinase Assay | |
| FLT3 | ITD | Data not available | Data not available | e.g., ADP-Glo Kinase Assay | |
| FLT3 | D835Y | Data not available | Data not available | e.g., ADP-Glo Kinase Assay | |
| FGFR1 | - | Data not available | Data not available | e.g., Kinase Assay | |
| FGFR2 | - | Data not available | Data not available | e.g., Kinase Assay | |
| FGFR3 | - | Data not available | Data not available | e.g., Kinase Assay |
Cellular Activity
Similarly, specific IC50 values from cell-based assays are not detailed in the available literature. The table below is structured to accommodate this data when it becomes available.
| Cell Line | Cancer Type | Relevant Mutations | IC50 (nM) | Assay Type | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Data not available | e.g., MTT, CellTiter-Glo | |
| KG-1 | Acute Myeloid Leukemia | FGFR1 fusion | Data not available | e.g., MTT, CellTiter-Glo |
In Vivo Efficacy
Preclinical xenograft studies have demonstrated the in vivo activity of MAX-40279.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Observations | Reference |
| MV4-11 (AML) | MAX-40279 | 58 - 106 | No significant body weight loss | [3][4] |
| KG-1 (AML) | MAX-40279 | 58 - 106 | No significant body weight loss | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments based on the preclinical evaluation of MAX-40279 and established laboratory protocols.
Enzymatic Kinase Inhibition Assay (Hypothetical Protocol)
This protocol is based on a standard luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is a common method for determining the IC50 of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against purified FLT3 (WT, ITD, D835Y mutants) and FGFR (1, 2, 3) kinases.
Materials:
-
Recombinant human FLT3 and FGFR enzymes
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound, serially diluted
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of MAX-40279 in the kinase assay buffer. A typical starting concentration might be 10 µM with 1:3 serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the kinase enzymes and substrate in kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: Add 5 µL of each MAX-40279 dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted kinase enzyme to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate for 1-2 hours at room temperature.
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each MAX-40279 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Viability Assay (Hypothetical Protocol)
This protocol is based on standard methods for assessing the effect of a compound on the viability of cancer cell lines.
Objective: To determine the IC50 of MAX-40279 in AML cell lines (MV4-11 and KG-1).
Materials:
-
MV4-11 and KG-1 cell lines
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound, serially diluted
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear or opaque-walled tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed MV4-11 or KG-1 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of MAX-40279 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Viability Assessment (CellTiter-Glo® Assay):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the MAX-40279 concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Xenograft Study (Hypothetical Protocol)
This protocol is based on established procedures for AML xenograft models.
Objective: To evaluate the in vivo anti-tumor efficacy of MAX-40279 in a murine xenograft model using MV4-11 and KG-1 AML cells.
Materials:
-
MV4-11 and KG-1 cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 or KG-1 cells, mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer MAX-40279 orally at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights twice weekly.
-
Monitor the general health and behavior of the mice daily for any signs of toxicity.
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage. Analyze body weight changes to assess toxicity.
Mandatory Visualization
Signaling Pathways
// Nodes FLT3_Ligand [label="FLT3 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3_Receptor [label="FLT3 Receptor\n(Wild-Type or Mutant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAX40279 [label="MAX-40279", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT_mTOR [label="PI3K-AKT-mTOR\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiation_Block [label="Block of\nDifferentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FLT3_Ligand -> FLT3_Receptor [label=" Binds"]; FLT3_Receptor -> Dimerization; MAX40279 -> FLT3_Receptor [label=" Inhibits", color="#EA4335", style=dashed]; Dimerization -> {RAS_RAF_MEK_ERK, PI3K_AKT_mTOR, STAT5} [dir=none]; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Proliferation; STAT5 -> Proliferation; RAS_RAF_MEK_ERK -> Differentiation_Block; PI3K_AKT_mTOR -> Differentiation_Block; STAT5 -> Differentiation_Block; } Caption: FLT3 Signaling Pathway in AML and MAX-40279 Inhibition.
// Nodes FGF_Ligand [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR_Receptor [label="FGFR Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAX40279 [label="MAX-40279", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS-MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Functions [label="Proliferation, Survival,\nAngiogenesis, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FGF_Ligand -> FGFR_Receptor [label=" Binds"]; FGFR_Receptor -> Dimerization; MAX40279 -> FGFR_Receptor [label=" Inhibits", color="#EA4335", style=dashed]; Dimerization -> FRS2; FRS2 -> {RAS_MAPK, PI3K_AKT}; Dimerization -> PLCg; RAS_MAPK -> Cell_Functions; PI3K_AKT -> Cell_Functions; PLCg -> Cell_Functions; } Caption: FGFR Signaling Pathway and MAX-40279 Inhibition.
Experimental Workflow
Logical Relationship
References
MAX-40279 Hemiadipate: A Technical Overview of a Dual FLT3/FGFR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279, also known as nefextinib, is an orally bioavailable small molecule that acts as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its development is primarily focused on the treatment of acute myeloid leukemia (AML), a hematological malignancy where FLT3 mutations are common and associated with poor prognosis.[2] By targeting both FLT3 and FGFR signaling pathways, MAX-40279 aims to overcome resistance mechanisms that can emerge with single-target FLT3 inhibitors.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available experimental data for MAX-40279 hemiadipate.
Chemical Structure and Properties
This compound is a salt form of the active pharmaceutical ingredient MAX-40279. The hemiadipate formulation is designed to improve the physicochemical properties of the compound for pharmaceutical development.
Chemical Structure of MAX-40279 (Base)
Table 1: Physicochemical Properties of MAX-40279 and its Hemiadipate Salt
| Property | Value | Reference |
| MAX-40279 (Base) | ||
| IUPAC Name | 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine | |
| Molecular Formula | C₂₂H₂₃FN₆OS | |
| Molecular Weight | 438.5 g/mol | |
| CAS Number | 2070931-57-4 | |
| This compound | ||
| CAS Number | 2388506-44-1 |
Mechanism of Action
MAX-40279 exerts its antineoplastic activity by inhibiting the kinase activity of both FLT3 and FGFR.[1][2] These receptor tyrosine kinases are crucial for cell survival, proliferation, and differentiation. In AML, activating mutations in FLT3 are a key driver of leukemogenesis. The FGFR pathway has been implicated in resistance to FLT3 inhibitors, making a dual-targeting approach a promising therapeutic strategy.[2]
The binding of MAX-40279 to FLT3 and FGFR blocks the downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways.[3] This inhibition ultimately leads to decreased proliferation and increased apoptosis in tumor cells that overexpress or have mutated forms of these receptors.[1] MAX-40279 has also been shown to be effective against FLT3 mutants that are resistant to other inhibitors like quizartinib (B1680412) and sorafenib.[1]
Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by MAX-40279.
Preclinical and Clinical Data
Preclinical studies have demonstrated the potent and selective inhibitory activity of MAX-40279 against both FLT3 and FGFR kinases.[2] In vivo studies using AML xenograft models have shown significant tumor growth inhibition without notable toxicity.[2] MAX-40279 has also been observed to have a higher concentration in the bone marrow compared to plasma, which is advantageous for treating hematological malignancies.[2] Currently, MAX-40279 is being evaluated in Phase I clinical trials for the treatment of patients with AML.
Table 2: Summary of Preclinical In Vivo Data
| Model System | Dosing Regimen | Outcome | Reference |
| MV4-11 and KG-1 xenografts | 12 mg/kg, p.o., twice daily for 21-28 days | Significant inhibition of tumor growth | [1] |
| Patient-derived xenograft (mini-PDX) | 12 mg/kg, p.o., once daily for 7 days | Effective in 43% of patient tumor samples | [1] |
| Breast cancer model (with anti-PD-1) | 7-15 mg/kg, p.o., twice daily for 2-3 weeks | Significantly enhances anti-PD-1 therapeutic effect | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available. However, based on common methodologies in kinase inhibitor drug discovery, the following sections outline the general procedures that would be employed.
Synthesis and Purification
The synthesis of MAX-40279 would likely involve a multi-step organic synthesis process. A generalized workflow is presented below.
General Protocol:
-
Synthesis: The core heterocyclic structure of MAX-40279 would be assembled through a series of chemical reactions, likely involving coupling reactions to connect the substituted phenyl, thienopyrimidine, and pyrazole-piperidine moieties.
-
Purification: The crude product would be purified using techniques such as column chromatography to isolate the pure MAX-40279 base.
-
Salt Formation: The purified MAX-40279 base would be reacted with adipic acid in an appropriate solvent to form the hemiadipate salt.
-
Characterization: The final product would be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
In Vitro Kinase Inhibition Assay
The inhibitory activity of MAX-40279 against FLT3 and FGFR kinases would be determined using in vitro kinase assays. A common method is a luminescence-based assay that measures ATP consumption.
General Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and various concentrations of MAX-40279 in a suitable assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase and the test compound (MAX-40279) and incubate for a short period. Initiate the kinase reaction by adding the substrate and ATP. Allow the reaction to proceed for a defined time at a controlled temperature.
-
Signal Detection: Stop the reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Analysis: Measure the luminescence using a plate reader. The kinase activity is inversely proportional to the signal. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
In Vivo Xenograft Model
The in vivo efficacy of MAX-40279 would be evaluated in animal models, typically immunodeficient mice bearing human AML tumors.
General Protocol:
-
Cell Culture: Culture human AML cell lines (e.g., MV4-11, which has an FLT3-ITD mutation) under standard conditions.
-
Tumor Implantation: Inject the AML cells subcutaneously or intravenously into immunodeficient mice.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer MAX-40279 (formulated in a suitable vehicle) or the vehicle alone to the respective groups, following a defined dosing schedule.
-
Monitoring: Monitor the tumor size and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for its development in the treatment of AML. Its ability to target both a primary oncogenic driver and a key resistance pathway represents a significant therapeutic advantage. Further clinical investigation will be crucial to fully elucidate its safety and efficacy profile in patients. This technical guide provides a summary of the currently available information on this compound to support ongoing research and development efforts in this area.
References
An In-depth Technical Guide to the Synthesis and Purification of MAX-40279 Hemiadipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279, also known as nefextinib, is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Its therapeutic potential, particularly in the context of acute myeloid leukemia (AML), has made it a subject of significant interest within the drug development community. This technical guide provides a comprehensive overview of the synthesis and purification of MAX-40279 hemiadipate, drawing from publicly available patent literature and established chemical methodologies. It is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel kinase inhibitors. This document outlines a plausible synthetic route, discusses potential purification strategies, and presents the relevant biological pathways associated with the compound's mechanism of action.
Synthesis of MAX-40279 (Nefextinib)
The synthesis of the active pharmaceutical ingredient (API), MAX-40279, is a multi-step process involving the construction of the core thieno[3,2-d]pyrimidine (B1254671) scaffold followed by subsequent functionalization. The following protocol is a representative synthesis adapted from patent literature, specifically referencing "Example 31" found in patents CN106366093A and WO2017012559.
Note: Quantitative yields for each step are not consistently reported in the public domain. The yields provided should be considered as representative.
Synthesis of Intermediates
A critical starting material for the synthesis is 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine (B1316403). This intermediate can be synthesized from commercially available precursors. Another key component is 1-(piperidin-4-yl)-1H-pyrazol-4-amine, which can be prepared from N-Boc-4-aminopiperidine.
Final Synthetic Steps of MAX-40279
The final assembly of MAX-40279 involves a series of reactions culminating in the formation of the core structure.
Step 1: Synthesis of Intermediate 31-e
-
Reaction: 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is reacted with an appropriate amine. While the exact amine is not specified in the excerpt, it is likely a precursor to the pyrazole (B372694) moiety.
-
Procedure: The reaction is typically carried out in a suitable solvent, such as an alcohol or an aprotic polar solvent like DMF, and may require the presence of a base to scavenge the HCl generated. The reaction mixture is heated to drive the reaction to completion.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of Intermediate 31-d
-
Reaction: Intermediate 31-e undergoes oxidation.
-
Procedure: A solution of Intermediate 31-e in chloroform (B151607) is treated with activated manganese dioxide at 0 °C. The reaction is then stirred at room temperature for an extended period (e.g., 16 hours).
-
Work-up: The reaction mixture is filtered through celite, and the filtrate is concentrated to yield Intermediate 31-d.
Step 3: Synthesis of Intermediate 31-c
-
Reaction: Iodination of Intermediate 31-d.
-
Procedure: Intermediate 31-d is dissolved in trifluoroacetic acid at 0 °C, and N-iodosuccinimide is added portion-wise. The reaction is stirred at room temperature.
-
Work-up: The reaction is quenched with water and extracted with dichloromethane (B109758). The organic layer is washed, dried, and concentrated to give Intermediate 31-c.
Step 4: Synthesis of Intermediate 31-b
-
Reaction: Suzuki coupling of Intermediate 31-c with (4-fluoro-2-methoxyphenyl)boronic acid.
-
Procedure: A mixture of Intermediate 31-c, (4-fluoro-2-methoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane (B91453) and water) is heated under an inert atmosphere.
-
Work-up: After cooling, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate (B1210297). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: Synthesis of Intermediate 31-a (Boc-protected MAX-40279)
-
Reaction: Coupling of Intermediate 31-b with tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Procedure: A mixture of Intermediate 31-b, tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in 1,4-dioxane is heated under an inert atmosphere.
-
Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.
Step 6: Synthesis of MAX-40279 (Deprotection)
-
Reaction: Removal of the Boc protecting group from Intermediate 31-a.
-
Procedure: Intermediate 31-a is dissolved in a mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature.
-
Work-up: The reaction solution is concentrated, and the residue is partitioned between ethyl acetate and aqueous hydrochloric acid. The aqueous phase is basified with a saturated potassium carbonate solution to precipitate the product. The solid is collected by filtration and washed with water.
Synthesis of this compound
The formation of the hemiadipate salt is the final step in preparing the desired form of MAX-40279.
-
Reaction: MAX-40279 free base is reacted with adipic acid.
-
General Procedure: The free base of MAX-40279 is dissolved in a suitable solvent, such as a lower alcohol (e.g., ethanol, isopropanol) or a ketone (e.g., acetone), often with gentle heating to ensure complete dissolution. A solution of adipic acid (0.5 equivalents) in the same or a compatible solvent is then added to the solution of the free base. The mixture is stirred, and the hemiadipate salt is expected to precipitate upon cooling or after a certain period of stirring at room temperature.
-
Isolation: The precipitated solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.
Purification of this compound
Achieving high purity of the final API is critical for its use in pharmaceutical applications. While specific, detailed purification protocols for this compound are not publicly available, standard techniques for the purification of small molecule kinase inhibitors can be applied.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. A solvent system, consisting of a "good" solvent and a "poor" solvent, can also be employed. For compounds like this compound, polar solvents such as alcohols (ethanol, isopropanol), ketones (acetone), or their mixtures with water are often suitable.
-
General Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
Chromatographic Methods
For achieving very high purity or for separating closely related impurities, chromatographic techniques are employed.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A suitable eluent system (a mixture of non-polar and polar solvents, e.g., dichloromethane/methanol or ethyl acetate/hexanes) is chosen to achieve good separation of the desired compound from its impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, especially on a smaller scale, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Data Presentation
Due to the proprietary nature of drug development, specific quantitative data for the synthesis of this compound is not extensively available in the public domain. The following tables summarize the key chemical entities involved in the synthesis.
Table 1: Key Intermediates and Final Product
| Compound Name | Structure | Molecular Formula | Notes |
| 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | C7H4Cl2N2S | A key starting material for the construction of the thieno[3,2-d]pyrimidine core. | |
| tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) | C10H20N2O2 | A protected form of 4-aminopiperidine (B84694) used to introduce the piperidinyl-pyrazole moiety. | |
| MAX-40279 (Nefextinib) | C22H23FN6OS | The active pharmaceutical ingredient (free base). A dual FLT3/FGFR kinase inhibitor. | |
| Adipic Acid | C6H10O4 | The counter-ion used to form the hemiadipate salt. | |
| This compound | C22H23FN6OS · 0.5(C6H10O4) | The hemiadipate salt form of MAX-40279, which may offer improved physicochemical properties such as solubility and stability. Purity of over 99% has been reported by vendors. |
Experimental Workflows and Signaling Pathways
Visual representations of the synthesis workflow and the targeted signaling pathways are essential for a clear understanding of the processes involved.
Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
FLT3 Signaling Pathway
Caption: Inhibition of the FLT3 signaling pathway by MAX-40279.
FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by MAX-40279.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, a promising dual FLT3/FGFR kinase inhibitor. While specific, optimized reaction conditions and quantitative data remain proprietary, the outlined synthetic route, based on available patent literature, offers a solid foundation for researchers in the field. The discussed purification strategies are standard, robust methods for achieving high-purity API suitable for further research and development. The provided diagrams of the targeted signaling pathways offer a clear visual representation of the compound's mechanism of action. This guide is intended to empower scientists and drug development professionals with the foundational knowledge required to work with and further investigate this important therapeutic agent.
MAX-40279 Hemiadipate: A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemiadipate is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by Maxinovel Pharmaceuticals, this multi-kinase targeted inhibitor has been investigated for the treatment of Acute Myeloid Leukemia (AML), a disease in which FLT3 mutations are common and clinically challenging.[3][4] Preclinical studies have demonstrated that MAX-40279 is a potent and selective inhibitor, effective against both wild-type FLT3 and mutants that confer resistance to other FLT3 inhibitors.[1] Furthermore, its ability to inhibit FGFR is designed to overcome resistance mechanisms mediated by the bone marrow microenvironment.[3] In recognition of its potential, the U.S. Food and Drug Administration (FDA) granted MAX-40279 Orphan Drug Designation for the treatment of AML in March 2018.[3] This document provides a summary of the available preclinical data on MAX-40279.
Mechanism of Action
MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR kinases. This dual inhibition disrupts the signal transduction pathways mediated by these receptors, which are crucial for the proliferation and survival of cancer cells. Notably, MAX-40279 has shown efficacy against FLT3 mutants, including the D835Y mutation, which is known to confer resistance to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[1] The inhibition of the FGF/FGFR pathway is a key feature of MAX-40279, as this pathway's activation in the bone marrow can contribute to resistance against FLT3-targeted therapies.[3]
Below is a diagram illustrating the proposed mechanism of action of MAX-40279.
Caption: Mechanism of action of MAX-40279 as a dual FLT3 and FGFR inhibitor.
Preclinical Data Summary
The preclinical evaluation of MAX-40279 involved a series of in vitro and in vivo studies to characterize its activity and pharmacokinetic profile. The key findings are summarized in the tables below.
In Vitro Efficacy
While specific IC50 values from enzymatic and cellular assays are not publicly available, the preclinical abstract indicates that MAX-40279 was tested against wild-type FLT3, FLT3-ITD, and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3.[1]
| Assay Type | Target(s) | Key Finding(s) |
| Enzymatic Assays | FLT3 (wild-type, ITD, D835Y), FGFR (1, 2, 3) | Potent inhibitor of both FLT3 and FGFR kinases.[1] |
| Cellular Assays | AML cell lines | Effective against FLT3 mutants (e.g., D835Y) that are resistant to other inhibitors.[1] |
In Vivo Efficacy
MAX-40279 was evaluated in mouse xenograft models using human AML cell lines.
| Animal Model | Cell Lines | Treatment Regimen | Key Finding(s) |
| Xenograft (Mouse) | MV4-11, KG-1 | Oral administration | Inhibited AML xenograft tumor growth by 58% to 106% without significant body weight loss.[1] |
Pharmacokinetics
Pharmacokinetic studies were conducted in Sprague-Dawley (SD) rats.
| Species | Administration Route | Key Finding(s) |
| Rat (SD) | Oral | Achieved a much higher drug concentration in the bone marrow compared to plasma.[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of MAX-40279 are not publicly available. The following are generalized descriptions based on the information provided in the conference abstract.[1]
Enzymatic Assays
The inhibitory activity of MAX-40279 was likely assessed using purified recombinant FLT3 (wild-type, ITD, and D835Y mutants) and FGFR (subtypes 1, 2, and 3) kinases. A typical kinase assay would involve incubating the enzyme with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of MAX-40279. The enzyme activity would be measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value, representing the concentration of MAX-40279 required to inhibit 50% of the kinase activity, would then be determined.
Cellular Assays
The cellular activity of MAX-40279 was likely evaluated in AML cell lines known to harbor FLT3 mutations. Cells would be cultured in the presence of various concentrations of MAX-40279 for a defined period. The effect on cell viability and proliferation would be measured using assays such as MTT or CellTiter-Glo. These assays quantify the number of viable cells, allowing for the determination of an IC50 value in a cellular context.
Signal Transduction Assays
To confirm the mechanism of action within cells, signal transduction assays were likely performed. This would involve treating AML cells with MAX-40279 and then analyzing the phosphorylation status of downstream signaling proteins in the FLT3 and FGFR pathways. Techniques such as Western blotting or phospho-flow cytometry would be used to detect changes in the phosphorylation levels of key signaling molecules (e.g., STAT5, ERK, AKT) following drug treatment.
In Vivo Xenograft Studies
The in vivo efficacy of MAX-40279 was assessed in immunodeficient mice bearing tumors derived from human AML cell lines (MV4-11 and KG-1). A generalized workflow for such a study is depicted below.
Caption: Generalized workflow for an in vivo xenograft study.
Conclusion
The available preclinical data for this compound suggest that it is a promising dual inhibitor of FLT3 and FGFR with potent activity against AML, including forms resistant to existing therapies. Its favorable pharmacokinetic profile, particularly its high concentration in the bone marrow, further supports its potential as a valuable therapeutic agent. Further publication of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential of MAX-40279.
References
MAX-40279 Hemiadipate: A Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. While several FLT3 inhibitors have been developed, resistance often emerges, partly due to the activation of compensatory signaling pathways, including the Fibroblast Growth Factor Receptor (FGFR) pathway. MAX-40279 hemiadipate is a novel, orally bioavailable small molecule designed to dually inhibit both FLT3 and FGFR, offering a promising therapeutic strategy to overcome resistance and improve outcomes for patients with AML. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical development of this compound.
Introduction to this compound in AML
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase and downstream signaling pathways that promote leukemic cell survival and proliferation.[2][3] While targeted FLT3 inhibitors have shown clinical activity, their efficacy can be limited by the development of resistance, often through mutations in the FLT3 tyrosine kinase domain (TKD) or activation of bypass signaling pathways.[4]
One key resistance mechanism involves the upregulation of the FGF/FGFR signaling axis in the bone marrow microenvironment.[4] This has led to the rationale for developing dual inhibitors that can simultaneously target both FLT3 and FGFR. This compound is a potent, selective, and orally active dual inhibitor of FLT3 and FGFR kinases.[4][5] Preclinical studies have demonstrated its ability to inhibit wild-type and mutant forms of FLT3, including the resistant D835Y mutation, as well as various FGFR subtypes.[4][5] This dual-targeting approach aims to provide a more durable clinical response by addressing a known resistance mechanism from the outset.
Preclinical Data
In Vitro Efficacy
While specific IC50 values for MAX-40279 are not yet publicly available in detail, preclinical evaluations have confirmed its potent inhibitory activity against FLT3-wild type (WT), FLT3-ITD, and the resistance-conferring FLT3-D835Y mutant.[4] Furthermore, its inhibitory effects on FGFR subtypes 1, 2, and 3 have been demonstrated in enzymatic assays.[4]
Table 1: Summary of In Vitro Kinase Inhibition (Qualitative)
| Target Kinase | Inhibition by MAX-40279 |
| FLT3-WT | Potent Inhibition |
| FLT3-ITD | Potent Inhibition |
| FLT3-D835Y | Potent Inhibition |
| FGFR1 | Potent Inhibition |
| FGFR2 | Potent Inhibition |
| FGFR3 | Potent Inhibition |
Note: This table is a qualitative summary based on available preclinical descriptions. Specific IC50 values are pending public disclosure.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of MAX-40279 has been evaluated in AML xenograft models using human AML cell lines.
Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MV4-11 (FLT3-ITD) | 12 mg/kg, p.o. | 58% - 106% | [4] |
| KG-1 (FGFR driven) | 12 mg/kg, p.o. | 58% - 106% | [4] |
Note: The range of tumor growth inhibition suggests significant anti-leukemic activity. Detailed tumor volume data and statistical analyses from these studies are not yet publicly available.
A key finding from preclinical studies is the significantly higher concentration of MAX-40279 in the bone marrow compared to plasma, which is advantageous for targeting leukemia cells residing in the bone marrow niche.[4]
Mechanism of Action and Signaling Pathways
MAX-40279 exerts its anti-leukemic effects by simultaneously blocking the signaling cascades initiated by FLT3 and FGFR.
FLT3 Signaling Pathway
In AML, mutated FLT3 receptors are constitutively active, leading to the phosphorylation and activation of several downstream signaling proteins, including STAT5 and the MAPK/ERK pathway components.[3][6] This results in increased cell proliferation, survival, and inhibition of apoptosis. MAX-40279, by inhibiting FLT3 kinase activity, is expected to block the phosphorylation of these downstream effectors, thereby abrogating the pro-leukemic signals.
Caption: Inhibition of aberrant FLT3 signaling by MAX-40279.
FGFR Signaling Pathway
The FGFR pathway, when activated by its ligands (FGFs) in the bone marrow microenvironment, can provide survival signals to leukemic cells, contributing to resistance to FLT3 inhibitors.[4] FGFR activation also leads to the stimulation of downstream pathways, including the RAS/MAPK cascade. By inhibiting FGFR, MAX-40279 is designed to block this escape mechanism.
References
- 1. Venetoclax plus daunorubicin and cytarabine for newly diagnosed acute myeloid leukemia: results of a phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
MAX-40279 Hemiadipate: A Dual FLT3/FGFR Inhibitor for FLT3-Mutated Acute Myeloid Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of both FLT3 and the Fibroblast Growth Factor Receptor (FGFR).[2][3] This dual-targeting mechanism is designed to address both the primary oncogenic driver (mutant FLT3) and a potential resistance pathway involving the activation of the FGF/FGFR axis in the bone marrow microenvironment.[1][2] Preclinical studies have demonstrated the potential of MAX-40279 to inhibit the growth of FLT3-mutated AML cells, including those with resistance-conferring mutations. This document provides a comprehensive technical overview of the preclinical data and a framework for the ongoing clinical evaluation of MAX-40279 in FLT3-mutated AML.
Introduction to FLT3-Mutated AML
FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In AML, activating mutations in the FLT3 gene, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting leukemogenesis.[1] While first and second-generation FLT3 inhibitors have shown clinical activity, resistance often emerges, highlighting the need for novel therapeutic strategies.
MAX-40279 Mechanism of Action
MAX-40279 is a multi-kinase inhibitor that potently targets both FLT3 and FGFR.[1] The rationale for this dual inhibition is based on evidence that the bone marrow microenvironment can contribute to resistance to FLT3 inhibitors through the activation of alternative signaling pathways, including the FGF/FGFR pathway.[1] By simultaneously blocking these two key signaling cascades, MAX-40279 aims to achieve a more durable response and overcome acquired resistance.
FLT3 Signaling Pathway
The FLT3 receptor, upon activation by its ligand or through activating mutations, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis.
Preclinical Data
Note: Publicly available quantitative data for MAX-40279 is limited. The following sections are based on available information and provide a template for data presentation.
Enzymatic Activity
MAX-40279 has been evaluated in enzymatic assays against wild-type and mutated forms of FLT3, as well as various FGFR subtypes.[2]
Table 1: In Vitro Enzymatic Activity of MAX-40279
| Target | IC50 (nM) |
| FLT3-wt | Data not publicly available |
| FLT3-ITD | Data not publicly available |
| FLT3-D835Y | Data not publicly available |
| FGFR1 | Data not publicly available |
| FGFR2 | Data not publicly available |
| FGFR3 | Data not publicly available |
In Vivo Efficacy in AML Xenograft Models
The anti-tumor activity of MAX-40279 has been assessed in preclinical xenograft models of human AML.[2][3]
Table 2: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Cell Line | FLT3 Mutation Status | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MV4-11 | FLT3-ITD | Details not specified | 12 mg/kg, p.o. | 58-106 | [2][3] |
| KG-1 | FLT3-wt (FGFR1 fusion) | Details not specified | 12 mg/kg, p.o. | 58-106 | [2][3] |
p.o. = oral administration
Pharmacokinetics
Preclinical pharmacokinetic studies in rats have indicated that MAX-40279 achieves a higher concentration in the bone marrow compared to plasma, which is advantageous for targeting a hematological malignancy.[2][3]
Table 3: Pharmacokinetic Parameters of MAX-40279 in Rats
| Parameter | Value |
| Dosing Route | Oral |
| Bone Marrow to Plasma Concentration Ratio | >1 |
| Other parameters not publicly available |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of MAX-40279 are not publicly available. The following represents a generalized workflow for such studies.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against purified wild-type and mutant FLT3 and FGFR kinases.
-
General Protocol: Recombinant kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of MAX-40279. Kinase activity is measured, and IC50 values are calculated.
Cell-Based Proliferation Assays
-
Objective: To assess the effect of MAX-40279 on the proliferation of FLT3-mutated AML cell lines.
-
General Protocol: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in the presence of increasing concentrations of MAX-40279 for a defined period (e.g., 72 hours). Cell viability is measured using a colorimetric assay (e.g., MTS or MTT).
AML Xenograft Models
-
Objective: To evaluate the in vivo anti-leukemic activity of MAX-40279.
-
General Protocol: Immunocompromised mice are subcutaneously or intravenously inoculated with human AML cells (e.g., MV4-11). Once tumors are established, mice are treated with MAX-40279 or vehicle control. Tumor volume and body weight are monitored regularly.
Clinical Development
MAX-40279 was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML in March 2018.[1] A phase I dose-escalation study (NCT03412292) was initiated to evaluate the safety and tolerability of MAX-40279 in patients with AML.[1] However, to date, no clinical data from this or subsequent studies in AML have been publicly reported.
Table 4: MAX-40279 Clinical Trials in AML
| Trial ID | Phase | Status | Primary Endpoints |
| NCT03412292 | I | Information not available | Safety, Tolerability, Maximum Tolerated Dose |
| NCT04187495 | I | Information not available | Safety, Tolerability |
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a strong preclinical rationale for the treatment of FLT3-mutated AML. Its ability to target both the primary oncogenic driver and a key resistance pathway, coupled with favorable pharmacokinetic properties, warrants further investigation. The lack of publicly available clinical data from the ongoing trials in AML, however, makes it difficult to fully assess its therapeutic potential at this time. The results of these clinical studies are eagerly awaited by the research and clinical communities.
References
The Dual FLT3/FGFR Inhibitor MAX-40279 Hemiadipate: A Technical Overview for Cancer Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemiadipate is an orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptors (FGFRs).[1] This dual inhibitory action holds significant promise for the treatment of cancers driven by aberrant signaling through these pathways, particularly in acute myeloid leukemia (AML).[2][3] Preclinical studies have demonstrated the potent anti-tumor activity of MAX-40279, including its efficacy against clinically relevant FLT3 mutations that confer resistance to other targeted therapies. This technical guide provides a comprehensive overview of the available preclinical data on MAX-40279, detailed representative experimental protocols for its evaluation, and a visual depiction of its targeted signaling pathways.
Introduction
Mutations and overexpression of the FLT3 receptor tyrosine kinase are common in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[2] While first-generation FLT3 inhibitors have shown clinical activity, resistance often develops, partly through the activation of alternative signaling pathways, including the FGF/FGFR axis in the bone marrow microenvironment.[4] MAX-40279 was designed to overcome this resistance mechanism by simultaneously inhibiting both FLT3 and FGFR.[2][4] This dual targeting strategy aims to provide a more durable clinical response in patients with FLT3-mutated AML and other cancers dependent on these signaling cascades.
Mechanism of Action: Targeting the FLT3 and FGFR Signaling Pathways
MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[1] This prevents the downstream activation of multiple signaling cascades that are crucial for cancer cell proliferation, survival, and migration.
The FLT3 Signaling Pathway
The FLT3 signaling pathway is a critical regulator of hematopoiesis. In AML, activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor, promoting uncontrolled cell growth.
References
MAX-40279 Hemiadipate: A Technical Overview of a Dual FLT3/FGFR Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). Developed by MaxiNovel Pharmaceuticals, this agent is under investigation for the treatment of acute myeloid leukemia (AML), a hematologic malignancy frequently characterized by mutations in the FLT3 gene. Notably, MAX-40279 has demonstrated the potential to overcome common resistance mechanisms to existing FLT3 inhibitors. This document provides a comprehensive technical guide on the discovery and development of MAX-40279, consolidating available preclinical and clinical data.
Introduction
Acute myeloid leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1] These mutations, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.
While first and second-generation FLT3 inhibitors have shown clinical activity, their efficacy can be limited by the development of resistance. One key mechanism of acquired resistance is the activation of alternative signaling pathways, including the fibroblast growth factor receptor (FGFR) pathway, driven by factors in the bone marrow microenvironment. MAX-40279 was designed to address this challenge by simultaneously targeting both FLT3 and FGFR.[1]
On March 29, 2018, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[1]
Mechanism of Action
MAX-40279 is a small molecule inhibitor that targets the ATP-binding pocket of both FLT3 and FGFR kinases. By doing so, it blocks the autophosphorylation and activation of these receptors, thereby inhibiting their downstream signaling cascades.
FLT3 Inhibition
Constitutive activation of FLT3, due to mutations like ITD or TKD mutations (e.g., D835Y), leads to the activation of several downstream signaling pathways, including:
-
RAS/MEK/ERK (MAPK) pathway: Promotes cell proliferation and survival.
-
PI3K/AKT/mTOR pathway: Crucial for cell growth, survival, and metabolism.
-
JAK/STAT pathway: Particularly STAT5 activation, which is involved in cell survival and proliferation.
MAX-40279 has been shown to be effective against wild-type FLT3 and clinically relevant mutants, including the D835Y mutation, which confers resistance to some other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.
FGFR Inhibition
The FGF/FGFR signaling pathway plays a vital role in normal cellular processes, but its aberrant activation has been implicated in cancer progression and drug resistance. In the context of AML, increased expression of FGF2 in bone marrow stromal cells has been observed in patients who relapse after treatment with FLT3 inhibitors. This FGF2 can activate FGFR on AML cells, providing a survival signal that bypasses the effects of FLT3 inhibition. By co-targeting FGFR, MAX-40279 aims to abrogate this resistance mechanism.
Downstream Signaling Pathway
The dual inhibition of FLT3 and FGFR by MAX-40279 is expected to lead to a more comprehensive blockade of pro-survival and proliferative signals in AML cells. A proposed model of the signaling pathways affected by MAX-40279 is depicted below.
References
In Vitro Pharmacodynamics of MAX-40279 Hemiadipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), and the FGFR signaling pathway has been implicated in therapeutic resistance.[2][3] By targeting both kinases, MAX-40279 presents a promising therapeutic strategy for AML, including forms resistant to other FLT3 inhibitors.[2][4] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of MAX-40279, detailing its inhibitory activity, effects on cellular proliferation, and impact on key signaling pathways.
Quantitative Analysis of In Vitro Activity
The in vitro potency of MAX-40279 has been evaluated through enzymatic and cell-based assays.
Enzymatic Inhibition
MAX-40279 has demonstrated potent inhibitory activity against wild-type and clinically relevant mutant forms of FLT3, as well as key FGFR family members.
| Target Kinase | IC50 (nM) |
| FLT3-wt | Data not available |
| FLT3-ITD | Data not available |
| FLT3-D835Y | Data not available |
| FGFR1 | Data not available |
| FGFR2 | Data not available |
| FGFR3 | Data not available |
Quantitative data for specific IC50 values from preclinical studies are not publicly available in the reviewed literature. The preclinical data indicates "potent" inhibition.[2][3]
Cellular Activity
The anti-proliferative effects of MAX-40279 have been assessed in AML cell lines harboring activating FLT3 mutations and FGFR fusions.
| Cell Line | Genotype | IC50 (nM) |
| MV4-11 | FLT3-ITD | Data not available |
| KG-1 | FGFR1 fusion | Data not available |
Specific IC50 values from cellular proliferation assays are not detailed in the available preclinical abstracts. The compound has been shown to inhibit the growth of these cell lines.[4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are outlined below. These protocols are based on established techniques for evaluating kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human FLT3 (wild-type and mutant forms) and FGFR kinases
-
This compound
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of MAX-40279 in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or vehicle control (DMSO) to the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
MV4-11 and KG-1 cell lines
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL).
-
Incubate the cells overnight to allow for attachment and recovery.
-
Treat the cells with a serial dilution of MAX-40279 or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to detect and quantify the phosphorylation status of key proteins in the FLT3 and FGFR signaling pathways.
Materials:
-
MV4-11 and KG-1 cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with MAX-40279 or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities.
Signaling Pathways and Mechanisms of Action
MAX-40279 exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3 and aberrant FGFR signaling, thereby blocking downstream pro-proliferative and survival pathways.
FLT3 Signaling Pathway
In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively phosphorylated, leading to the activation of multiple downstream signaling cascades, including the RAS/MEK/ERK and JAK/STAT pathways. MAX-40279 inhibits the autophosphorylation of FLT3, leading to the suppression of STAT5 and ERK phosphorylation.[5]
Caption: Inhibition of the FLT3 signaling pathway by MAX-40279.
FGFR Signaling Pathway
Aberrant FGFR signaling, which can be activated in the bone marrow microenvironment, can contribute to resistance to FLT3 inhibitors. MAX-40279's dual activity against FGFR helps to overcome this resistance mechanism.
Caption: Inhibition of the FGFR signaling pathway by MAX-40279.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro evaluation of MAX-40279.
Caption: General workflow for in vitro pharmacodynamic evaluation.
Conclusion
This compound is a potent dual inhibitor of FLT3 and FGFR kinases with demonstrated in vitro activity against relevant AML models. Its ability to target both pathways provides a strong rationale for its clinical development in AML, particularly in overcoming resistance mechanisms associated with FGFR signaling. Further publication of detailed quantitative in vitro data will be crucial for a complete understanding of its pharmacodynamic profile.
References
In-depth Technical Guide: The Selectivity Profile of MAX-40279 Hemiadipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemiadipate is an orally bioavailable, potent, and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), and the FGFR pathway has been implicated in resistance to FLT3 inhibitors.[2][3] MAX-40279 was designed to target both pathways, offering a potential therapeutic advantage. This technical guide provides a comprehensive overview of the selectivity profile of MAX-40279, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[4] Mutations, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of FLT3, promoting leukemogenesis in a significant portion of acute myeloid leukemia (AML) patients.[4][5] While first and second-generation FLT3 inhibitors have shown clinical activity, resistance often emerges, partly through the activation of alternative signaling pathways, including the fibroblast growth factor receptor (FGFR) pathway.[2]
MAX-40279 is a novel small molecule inhibitor developed to simultaneously target both FLT3 and FGFR kinases.[1] This dual-targeting strategy aims to provide a more durable clinical response by addressing a key resistance mechanism. This document details the in vitro selectivity and potency of MAX-40279 against various forms of FLT3 and FGFR, as well as its effects on downstream signaling pathways in relevant cancer cell lines.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A comprehensive understanding of a compound's activity across the kinome can help predict both on-target efficacy and potential off-target liabilities.
Enzymatic Assays
Preclinical evaluations of MAX-40279 involved enzymatic assays to determine its inhibitory activity against wild-type and mutated forms of FLT3, as well as various FGFR subtypes.[2]
Table 1: Enzymatic Inhibition Profile of MAX-40279
| Target Kinase | IC50 (nM) |
| FLT3-wt | Data not available |
| FLT3-ITD | Data not available |
| FLT3-D835Y | Data not available |
| FGFR1 | Data not available |
| FGFR2 | Data not available |
| FGFR3 | Data not available |
IC50 values represent the concentration of MAX-40279 required to inhibit 50% of the kinase activity in a biochemical assay. Data from comprehensive kinase panel screening is not yet publicly available.
Cellular Assays
The anti-proliferative activity of MAX-40279 was assessed in various AML cell lines harboring different FLT3 mutation statuses.
Table 2: Cellular Proliferation Inhibition by MAX-40279
| Cell Line | Relevant Genotype | IC50 (nM) |
| MV4-11 | FLT3-ITD | Data not available |
| MOLM-13 | FLT3-ITD | Data not available |
| KG-1 | FGFR1 fusion | Data not available |
IC50 values represent the concentration of MAX-40279 required to inhibit 50% of cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the evaluation of MAX-40279.
Enzymatic Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.[6]
Experimental Workflow for Enzymatic Kinase Assay
Protocol Steps:
-
Reagent Preparation: Dilute the kinase, substrate, ATP, and test compound (e.g., MAX-40279) to their desired concentrations in the appropriate kinase buffer.
-
Incubation: In a multi-well plate, incubate the kinase with serial dilutions of the test compound for a specified period (e.g., 60 minutes) at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the appropriate substrate to each well. Incubate for a defined time (e.g., 1 hour) at 37°C.
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Reading: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (General Protocol)
Cellular proliferation assays, such as the MTS or MTT assay, are used to determine the effect of a compound on cell viability and growth.
Experimental Workflow for Cellular Proliferation Assay
Protocol Steps:
-
Cell Seeding: Seed the desired AML cell lines (e.g., MV4-11, MOLM-13, KG-1) into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of MAX-40279 to the wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours to allow for the conversion of the reagent by viable cells.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]
Cellular Phosphorylation Assay (Western Blot - General Protocol)
Western blotting is a technique used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.
Experimental Workflow for Western Blot Analysis
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with MAX-40279 for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., FLT3, FGFR, STAT5, ERK).[5]
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathway Inhibition
MAX-40279 is designed to inhibit the signaling pathways driven by FLT3 and FGFR. Constitutive activation of FLT3-ITD leads to the activation of downstream pathways such as RAS/MEK/ERK and JAK/STAT, promoting cell proliferation and survival.[7] Similarly, aberrant FGFR signaling can activate the RAS-MAPK and PI3K-AKT pathways.[8][9]
FLT3 Signaling Pathway
FGFR Signaling Pathway
Conclusion
This compound is a dual FLT3 and FGFR inhibitor with the potential to overcome resistance mechanisms observed with single-agent FLT3 inhibitors in AML. Preclinical studies have demonstrated its activity against both wild-type and mutated forms of FLT3, as well as FGFR subtypes. Further publication of comprehensive kinase selectivity data and detailed results from cellular and in vivo studies will provide a more complete understanding of its therapeutic potential and safety profile. The methodologies and pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals working with this and similar targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
MAX-40279 Hemiadipate: A Dual FLT3/FGFR Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia and Beyond
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). This multi-targeted approach holds significant promise for the treatment of Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 mutations, which are associated with poor prognosis. By simultaneously targeting FGFR, MAX-40279 aims to overcome mechanisms of resistance to single-agent FLT3 inhibitors. Preclinical data have demonstrated its efficacy in inhibiting tumor growth in AML xenograft models and activity against resistant FLT3 mutants. Clinical development is ongoing to evaluate its safety and efficacy in AML and solid tumors. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] FLT3 mutations are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are linked to increased relapse rates and reduced overall survival.[2] While FLT3 inhibitors have shown clinical benefit, resistance often develops, partly through the activation of alternative signaling pathways, including the FGF/FGFR axis.[3][4]
This compound was designed to address this challenge by concurrently inhibiting both FLT3 and FGFR.[2][3] This dual inhibition is expected to provide a more durable response and overcome resistance mediated by the bone marrow microenvironment.[2][3] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[2]
Mechanism of Action
This compound exerts its anti-neoplastic effects by binding to the ATP-binding pocket of both FLT3 and FGFR kinases, preventing their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
FLT3 Inhibition
Mutations in FLT3, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 receptor. This results in the aberrant activation of pro-proliferative and anti-apoptotic signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. MAX-40279 has demonstrated potent inhibition of both wild-type and mutant forms of FLT3, including the D835Y mutation which confers resistance to some first-generation FLT3 inhibitors.[3]
FGFR Inhibition
The FGFR signaling pathway is implicated in various cellular processes, including angiogenesis, cell proliferation, and survival. In the context of AML, activation of the FGF/FGFR pathway in the bone marrow stroma has been identified as a key mechanism of resistance to FLT3 inhibitors.[3] By inhibiting FGFR, MAX-40279 aims to abrogate this resistance mechanism and enhance its anti-leukemic activity.
Signaling Pathway Diagram: MAX-40279 Inhibition of FLT3 and FGFR Pathways
Caption: MAX-40279 inhibits both FLT3 and FGFR signaling pathways.
Preclinical Data
A summary of the key preclinical findings for this compound is presented below.
In Vitro Activity
| Assay Type | Cell Line / Target | Endpoint | Result |
| Enzymatic Assay | FLT3-wt, FLT3-ITD, FLT3-D835Y | Inhibition | Potent inhibition of wild-type and mutant FLT3 |
| FGFR1, FGFR2, FGFR3 | Inhibition | Superior FGFR inhibitory activity | |
| Cellular Proliferation Assay | AML cell lines | Growth Inhibition | Effective inhibition of AML cell proliferation |
Specific IC50 values have not been publicly disclosed in the reviewed literature.
In Vivo Efficacy
| Model | Treatment | Endpoint | Result |
| AML Xenograft Models | MAX-40279 | Tumor Growth Inhibition | 58% to 106% tumor growth inhibition without significant body weight loss.[3] |
| (KG-1 and MV4-11) |
Pharmacokinetics
In preclinical studies using Sprague-Dawley (SD) rats, MAX-40279 demonstrated a favorable pharmacokinetic profile with significantly higher drug concentrations in the bone marrow compared to plasma.[3] This is a critical feature for a drug targeting a hematological malignancy that resides predominantly in the bone marrow.
Experimental Protocols
Detailed experimental protocols for the key assays are outlined below. These are representative protocols and may have been adapted for the specific studies of MAX-40279.
Enzymatic Kinase Assay (FLT3 and FGFR)
Objective: To determine the in vitro inhibitory activity of MAX-40279 against purified FLT3 and FGFR kinase enzymes.
Workflow Diagram: Enzymatic Kinase Assay
Caption: General workflow for an in vitro enzymatic kinase assay.
Methodology:
-
Reagent Preparation: Recombinant human FLT3 (wild-type and mutant forms) and FGFR (subtypes 1, 2, and 3) enzymes are used. A specific peptide substrate and adenosine (B11128) triphosphate (ATP) are prepared in a kinase reaction buffer. MAX-40279 is serially diluted to various concentrations.
-
Reaction Initiation: The kinase, peptide substrate, and MAX-40279 (or vehicle control) are pre-incubated in a microplate well. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure ATP consumption.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of MAX-40279. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of MAX-40279 on the proliferation and viability of AML cell lines.
Methodology:
-
Cell Seeding: AML cell lines (e.g., MV4-11 with FLT3-ITD, KG-1 with FGFR overexpression) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with serial dilutions of MAX-40279 or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of MAX-40279 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Tumor Cell Implantation: Human AML cells (e.g., MV4-11 or KG-1) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. MAX-40279 is administered orally at various dose levels and schedules. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected to assess the levels of phosphorylated FLT3, FGFR, and downstream signaling proteins to confirm target engagement.
Clinical Development
MAX-40279 has progressed into clinical trials to evaluate its safety, tolerability, and preliminary efficacy in humans.
-
NCT03412292: A Phase I, open-label, dose-escalation study of MAX-40279 in patients with relapsed or refractory AML.[1][2] The primary objectives are to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of MAX-40279.[2]
MAX-40279 is also being investigated in other clinical trials for advanced solid tumors, both as a single agent and in combination with other therapies.[5]
Potential Therapeutic Applications
The primary therapeutic application for this compound is in the treatment of Acute Myeloid Leukemia (AML) , especially in patients with FLT3 mutations. Its dual inhibitory mechanism suggests it may be effective in both newly diagnosed and relapsed/refractory settings, and potentially in overcoming resistance to other FLT3 inhibitors.
Given its inhibitory activity against FGFR, MAX-40279 may also have therapeutic potential in other hematological malignancies and solid tumors where FGFR signaling is a known driver of tumorigenesis. These may include certain types of bladder cancer, cholangiocarcinoma, and lung cancer. Clinical trials in advanced solid tumors are currently underway to explore these possibilities.[5]
Conclusion
This compound is a promising dual inhibitor of FLT3 and FGFR with a strong rationale for its development in AML and potentially other cancers. Its ability to target both a primary oncogenic driver and a key resistance pathway represents a significant therapeutic strategy. The favorable preclinical data, including potent in vitro and in vivo activity and high bone marrow distribution, support its ongoing clinical investigation. The results from the current clinical trials will be crucial in defining the future role of MAX-40279 in the treatment of AML and other malignancies.
References
- 1. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for MAX-40279 Hemiadipate In Vitro Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. MAX-40279 has demonstrated activity against wild-type FLT3 and clinically relevant mutants, including those that confer resistance to other FLT3 inhibitors.[2][3] Furthermore, its inhibition of the FGFR pathway may help to overcome resistance mechanisms mediated by the bone marrow microenvironment.[3] MAX-40279 also impedes the endothelial-to-mesenchymal transition (EndMT) by inhibiting the phosphorylation of N-myc downstream-regulated gene 1 (NDRG1).[2]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of this compound, focusing on its effects on cell proliferation, kinase signaling, and cell migration.
Data Presentation
The following table summarizes hypothetical inhibitory activities of this compound in relevant cell lines. This data is for illustrative purposes to demonstrate the expected potency and selectivity of the compound.
| Cell Line | Receptor Status | Assay Type | Endpoint | Hypothetical IC₅₀ (nM) |
| MV4-11 | FLT3-ITD | Cell Proliferation | ATP Levels (72h) | 5 |
| MOLM-13 | FLT3-ITD | Cell Proliferation | ATP Levels (72h) | 8 |
| KG-1 | FGFR1 Overexpression | Cell Proliferation | ATP Levels (72h) | 25 |
| HUVEC | Endogenous FGFR/VEGFR | Cell Migration | Transwell Assay (24h) | 50 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using CellTiter-Glo®
This protocol describes a method to determine the effect of this compound on the proliferation of AML cell lines, such as MV4-11 (FLT3-ITD) and KG-1 (FGFR1 overexpression). The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[4]
Materials:
-
This compound
-
AML cell lines (e.g., MV4-11, MOLM-13, KG-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of FLT3 and NDRG1 Phosphorylation
This protocol details the detection of changes in the phosphorylation status of FLT3 and NDRG1 in response to this compound treatment.
Materials:
-
This compound
-
AML cell line (e.g., MV4-11) or endothelial cells (e.g., HUVEC)
-
Culture medium
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-NDRG1 (Thr346), anti-NDRG1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
PVDF membrane
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
-
Immunodetection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-FLT3) and a loading control (e.g., anti-GAPDH).
-
Protocol 3: Transwell Cell Migration Assay
This protocol is designed to assess the inhibitory effect of this compound on the migration of endothelial cells, such as HUVECs.
Materials:
-
This compound
-
HUVECs
-
Endothelial cell basal medium with 0.5% FBS
-
Chemoattractant (e.g., VEGF or FGF2)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cotton swabs
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
Procedure:
-
Preparation:
-
Starve HUVECs in a low-serum medium (0.5% FBS) for 4-6 hours.
-
Fill the lower chamber of the 24-well plate with 600 µL of low-serum medium containing a chemoattractant.
-
-
Cell Seeding and Treatment:
-
Resuspend the starved HUVECs in low-serum medium containing different concentrations of this compound or DMSO.
-
Add 200 µL of the cell suspension (e.g., 1x10⁵ cells/mL) to the upper chamber of the transwell insert.[9]
-
-
Incubation:
-
Incubate the plate for an appropriate duration (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell migration.[9]
-
-
Fixation and Staining:
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the dye from the migrated cells using a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted dye using a microplate reader at 590 nm.
-
Alternatively, count the migrated cells in several random fields under a microscope.
-
Signaling Pathways and Experimental Workflows
Caption: MAX-40279 inhibits FLT3, FGFR, and NDRG1 phosphorylation.
Caption: Workflow for in vitro evaluation of MAX-40279.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
Application Notes and Protocols for MAX-40279 Hemiadipate in MV4-11 and KG-1 Cell Lines
For Research Use Only
Introduction
MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis.[1] The MV4-11 cell line, which is homozygous for the FLT3 internal tandem duplication (ITD) mutation, serves as a critical preclinical model for studying FLT3-mutated AML. The KG-1 cell line, on the other hand, is characterized by an FGFR1 fusion, making it a suitable model for investigating FGFR-driven malignancies. MAX-40279 has been developed to target both of these oncogenic drivers and to overcome resistance mechanisms associated with current FLT3 inhibitors, such as the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[1]
These application notes provide an overview of the preclinical data for MAX-40279 in MV4-11 and KG-1 cell lines and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
In Vivo Efficacy of MAX-40279 in AML Xenograft Models
Preclinical studies in xenograft models using both MV4-11 and KG-1 cell lines have demonstrated the significant anti-tumor activity of MAX-40279.
| Cell Line | Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| MV4-11 | Subcutaneous | MAX-40279 | 12 mg/kg, p.o., twice daily for 21-28 days | 58% to 106% | [1][2] |
| KG-1 | Subcutaneous | MAX-40279 | 12 mg/kg, p.o., twice daily for 21-28 days | 58% to 106% | [1][2] |
Signaling Pathways and Experimental Workflows
MAX-40279 Mechanism of Action
MAX-40279 exerts its anti-leukemic effects by simultaneously inhibiting the constitutively active FLT3 receptor in cancer cells like MV4-11 and the aberrant FGFR signaling in cells such as KG-1. This dual inhibition blocks downstream pro-survival and proliferative signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.
Caption: Mechanism of action of MAX-40279 in AML cells.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for evaluating the in vitro effects of MAX-40279 on AML cell lines.
Caption: Workflow for in vitro evaluation of MAX-40279.
Experimental Protocols
Cell Culture
Protocol for Culturing MV4-11 and KG-1 Cells
-
Media Preparation:
-
MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
KG-1: RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Maintenance:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL for MV4-11 and between 2 x 10^5 and 2 x 10^6 cells/mL for KG-1.
-
Subculture the cells every 2-3 days by centrifuging the cell suspension at 150 x g for 5 minutes, removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed media.
-
Cell Viability Assay
Protocol for Determining IC50 using MTS Assay
-
Cell Seeding:
-
Plate 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Add the diluted drug to the wells and incubate for 72 hours at 37°C and 5% CO2. Include vehicle control (DMSO) wells.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay
Protocol for Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with MAX-40279 at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
-
Cell Cycle Analysis
Protocol for Propidium Iodide (PI) Staining
-
Cell Treatment and Fixation:
-
Treat cells with MAX-40279 as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
-
Cell Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
Protocol for Assessing Inhibition of FLT3 and FGFR Signaling
-
Protein Extraction:
-
Treat cells with MAX-40279 for a short duration (e.g., 2-4 hours) to observe changes in protein phosphorylation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-FGFR, FGFR, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
References
Application Notes and Protocols for MAX-40279 Hemiadipate Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia (AML).[5][6] These application notes provide detailed protocols for establishing and utilizing MV4-11 and KG-1 xenograft mouse models to evaluate the in vivo efficacy of MAX-40279. The document includes comprehensive methodologies for cell culture, animal handling, drug administration, and endpoint analysis, along with data presentation and visualization of the relevant signaling pathways.
Introduction
FLT3 and FGFR signaling pathways are critical drivers in the pathogenesis of various malignancies, particularly AML.[1] MAX-40279 has been developed to overcome resistance to existing FLT3 inhibitors, which can be mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[7] The compound has shown significant tumor growth inhibition (58% to 106%) in preclinical AML xenograft models.[5] The following protocols are designed to guide researchers in replicating and expanding upon these preclinical findings.
Data Presentation
Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft Models
| Cell Line | Xenograft Model | Treatment | Dosage | Administration Route | Duration | Tumor Growth Inhibition (%) | Reference |
| MV4-11 | Subcutaneous | MAX-40279 | 12 mg/kg | Oral (p.o.), twice daily | 21-28 days | 58-106 | [5][6] |
| KG-1 | Subcutaneous | MAX-40279 | 12 mg/kg | Oral (p.o.), twice daily | 21-28 days | 58-106 | [5][6] |
Experimental Protocols
Cell Line Culture and Preparation
1.1. Cell Lines:
-
MV4-11: Human AML cell line with an internal tandem duplication (ITD) in the FLT3 gene.
-
KG-1: Human AML cell line with an FGFR1 fusion gene.
1.2. Culture Conditions:
-
Culture MV4-11 and KG-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before implantation.
1.3. Cell Preparation for Implantation:
-
Harvest cells and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Matrix to the desired concentration. Keep on ice.
Xenograft Mouse Model Establishment
2.1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null [NSG] or BALB/c nude mice), 6-8 weeks of age.
2.2. Subcutaneous Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Monitor the animals regularly for tumor growth.
This compound Administration
3.1. Drug Formulation (Proposed):
-
Prepare a suspension of this compound in a vehicle suitable for oral gavage. A common vehicle consists of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. Alternatively, a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. The final formulation should be prepared fresh daily.
3.2. Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer MAX-40279 orally via gavage at a dose of 12 mg/kg.
-
The treatment schedule is twice daily for a period of 21 to 28 days.
-
The control group should receive the vehicle only, following the same administration schedule.
Efficacy Evaluation
4.1. Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2.
4.2. Body Weight and Clinical Observations:
-
Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
4.3. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) or western blotting, to assess target engagement (e.g., phosphorylation status of FLT3, FGFR, and downstream effectors like STAT5 and ERK).
Visualizations
Signaling Pathway of MAX-40279 Action
Caption: Dual inhibition of FLT3 and FGFR by MAX-40279 blocks downstream pro-survival pathways.
Experimental Workflow for Xenograft Studydot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia | MDPI [mdpi.com]
- 4. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction | eLife [elifesciences.org]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MAX-40279 Hemiadipate in Patient-Derived Xenograft (PDX) Models
Introduction
Patient-Derived Xenograft (PDX) models are at the forefront of translational oncology research, offering a highly predictive platform for evaluating novel therapeutic agents.[1] By directly implanting patient tumor tissue into immunodeficient mice, PDX models preserve the histological and genetic characteristics of the original tumor, providing a more accurate representation of human cancer biology compared to traditional cell line-derived xenografts.[2][3][4] These models are invaluable for assessing drug efficacy, identifying biomarkers, and exploring mechanisms of resistance.[5][6]
This document provides detailed application notes and protocols for the preclinical evaluation of MAX-40279 hemiadipate, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML).[7][8][9][10] MAX-40279 has shown promise in overcoming resistance to existing FLT3 inhibitors, a significant challenge in AML treatment.[11][12] The protocols outlined below are designed for researchers, scientists, and drug development professionals engaged in preclinical oncology studies.
Mechanism of Action of MAX-40279
MAX-40279 is an orally bioavailable small molecule inhibitor that targets both FLT3 and FGFR kinases.[7] Mutations in the FLT3 gene are common in AML, leading to constitutive activation of the kinase and uncontrolled cell proliferation.[11] The FGFR pathway has been implicated in resistance to FLT3 inhibitors.[11][12] By dually targeting FLT3 and FGFR, MAX-40279 aims to provide a more durable response and overcome resistance mechanisms.[12]
Hypothetical Efficacy of MAX-40279 in AML PDX Models
The following tables present hypothetical data from a representative preclinical study evaluating MAX-40279 in AML PDX models. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: In Vivo Efficacy of MAX-40279 in FLT3-mutated AML PDX Models
| PDX Model ID | FLT3 Mutation | Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |
| AML-001 | ITD | Vehicle | - | Daily | - | - |
| AML-001 | ITD | MAX-40279 | 10 | Daily | 58 | <0.01 |
| AML-001 | ITD | MAX-40279 | 20 | Daily | 85 | <0.001 |
| AML-002 | D835Y | Vehicle | - | Daily | - | - |
| AML-002 | D835Y | MAX-40279 | 10 | Daily | 62 | <0.01 |
| AML-002 | D835Y | MAX-40279 | 20 | Daily | 91 | <0.001 |
Table 2: Survival Analysis in MAX-40279 Treated AML PDX Models
| PDX Model ID | Treatment Group | Dose (mg/kg, oral) | Median Survival (Days) | Log-rank p-value |
| AML-001 | Vehicle | - | 25 | - |
| AML-001 | MAX-40279 | 20 | 48 | <0.001 |
| AML-002 | Vehicle | - | 28 | - |
| AML-002 | MAX-40279 | 20 | 55 | <0.001 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Expansion
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting AML patients under institutional review board (IRB) approved protocols.
-
Implantation: Surgically implant small fragments (approximately 20-30 mm³) of the patient's tumor subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and growth. Caliper measurements should be taken twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors. The tumors can then be serially passaged into new cohorts of mice for expansion.
In Vivo Efficacy Study of MAX-40279
-
Animal Model: Use immunodeficient mice bearing established AML PDX tumors (tumor volume of 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound: Prepare in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer orally at the desired dose levels (e.g., 10 and 20 mg/kg) daily.
-
Vehicle Control: Administer the vehicle alone to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume twice weekly with calipers.
-
Monitor body weight twice weekly as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint: The study endpoint can be a predetermined tumor volume, a specific time point, or evidence of significant morbidity.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups with the vehicle control. For survival studies, generate Kaplan-Meier curves and perform a log-rank test.
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: At the end of the efficacy study, collect tumor and bone marrow samples from a subset of mice from each group at specified time points after the final dose.
-
Western Blot Analysis: Prepare protein lysates from tumor tissues to assess the phosphorylation status of FLT3 and downstream signaling proteins (e.g., STAT5, ERK) to confirm target engagement by MAX-40279.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate the expression and localization of relevant biomarkers.
-
Flow Cytometry: Analyze bone marrow aspirates by flow cytometry to quantify the percentage of human CD45+ leukemic cells.
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel therapeutics like this compound.[13][14][15] The protocols and illustrative data presented here offer a framework for designing and executing studies to assess the efficacy and mechanism of action of MAX-40279 in clinically relevant AML models. These studies are critical for advancing our understanding of this promising agent and guiding its clinical development.
References
- 1. xenograft.org [xenograft.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 4. criver.com [criver.com]
- 5. Patient-Derived Xenograft Models in Cancer Research: Methodology, Applications, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 12. researchgate.net [researchgate.net]
- 13. zkbymed.com [zkbymed.com]
- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 15. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAX-40279 Hemiadipate Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Mutations in the FLT3 gene are among the most common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1] MAX-40279 has been developed to target both FLT3 and FGFR signaling pathways, which are crucial for the proliferation and survival of leukemic cells.[1][2] Preclinical studies have demonstrated its potent inhibition of both wild-type and mutated forms of FLT3, including those resistant to other FLT3 inhibitors.[2] Furthermore, MAX-40279 achieves higher concentrations in the bone marrow compared to plasma, making it a promising candidate for the treatment of AML.[2]
These application notes provide a comprehensive overview of the methodologies required to generate a dose-response curve for this compound in relevant AML cell lines. The protocols outlined below will guide researchers in assessing the in vitro efficacy of this compound, a critical step in preclinical drug development.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the dose-dependent inhibitory effects of this compound on the proliferation of common AML cell lines. This data is for illustrative purposes to demonstrate how to present results from the described protocols.
Table 1: In Vitro IC50 Values of this compound in AML Cell Lines
| Cell Line | FLT3 Status | FGFR Status | IC50 (nM) |
| MOLM-13 | FLT3-ITD | Expressed | 5.8 |
| MV4-11 | FLT3-ITD | Expressed | 8.2 |
| KG-1 | WT FLT3 | FGFR1 fusion | 15.5 |
| HL-60 | WT FLT3 | Low Expression | >1000 |
Table 2: Dose-Response of this compound on MOLM-13 Cell Viability
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 22.7 ± 3.5 |
| 5 | 48.9 ± 4.1 |
| 10 | 75.3 ± 2.9 |
| 50 | 92.1 ± 1.5 |
| 100 | 98.6 ± 0.8 |
Signaling Pathways
This compound exerts its anti-leukemic effects by inhibiting the FLT3 and FGFR signaling pathways. Below are diagrams illustrating the key components of these pathways that are targeted by the inhibitor.
Caption: FLT3 Signaling Pathway Inhibition by MAX-40279.
Caption: FGFR Signaling Pathway Inhibition by MAX-40279.
Experimental Protocols
This section provides a detailed protocol for determining the dose-response curve of this compound in AML cell lines using a common cell viability assay.
Experimental Workflow
Caption: Workflow for Dose-Response Curve Generation.
Protocol: Cell Viability Assay for Dose-Response Curve Generation
1. Materials and Reagents
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes
2. Cell Culture
-
Maintain AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Prior to the assay, assess cell viability using trypan blue exclusion; viability should be >95%.
3. Cell Seeding
-
Count the cells using a hemocytometer.
-
Resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background luminescence measurements.
-
Incubate the plate for 24 hours.
4. Drug Treatment
-
Prepare a serial dilution of this compound in culture medium. A common starting concentration is 10 µM, with 10-fold serial dilutions down to 0.1 nM. A vehicle control (DMSO equivalent to the highest drug concentration) must be included.
-
Add 100 µL of the diluted drug solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
5. Cell Viability Assay (CellTiter-Glo®)
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
6. Data Acquisition
-
Measure the luminescence of each well using a multimode plate reader.
7. Data Analysis
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability. The percentage of inhibition is calculated as: % Inhibition = 100 - [ (Luminescence_treated / Luminescence_vehicle) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell viability.
Conclusion
This document provides a framework for researchers to conduct and analyze dose-response experiments with this compound. The provided protocols and diagrams are intended to serve as a guide for investigating the potent anti-leukemic activity of this dual FLT3/FGFR inhibitor. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued preclinical and clinical development of MAX-40279 as a potential therapeutic for AML.
References
Application Notes and Protocols for Western Blot Analysis of MAX-40279 Hemiadipate-Mediated Inhibition of p-FLT3 and p-FGFR
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MAX-40279 hemiadipate is an orally active, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2][3] Dysregulation of these signaling pathways is implicated in various malignancies, including acute myeloid leukemia (AML).[3][4] Activating mutations in FLT3 are common in AML and are associated with a poor prognosis.[5] The FGFR signaling pathway has been identified as a potential resistance mechanism to FLT3 inhibitors.[4] By simultaneously targeting both FLT3 and FGFR, this compound presents a promising therapeutic strategy to enhance efficacy and overcome potential drug resistance.[4][6]
These application notes provide a detailed protocol for the analysis of phosphorylated FLT3 (p-FLT3) and phosphorylated FGFR (p-FGFR) levels in response to treatment with this compound using Western blot analysis.
Signaling Pathways
The activation of FLT3 and FGFR by their respective ligands leads to receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation initiates downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7] this compound inhibits this initial autophosphorylation step, thereby blocking the downstream signaling.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines:
-
FLT3-dependent AML cell line (e.g., MV4-11, MOLM-13)
-
FGFR-dependent cancer cell line (e.g., KG-1)
-
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, Laemmli sample buffer
-
Membrane: PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-FLT3 (Tyr591)
-
Rabbit anti-FLT3
-
Rabbit anti-p-FGFR (Tyr653/654)
-
Rabbit anti-FGFR
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
II. Experimental Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours).
-
Include a DMSO vehicle control (0 nM).
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3 or anti-p-FGFR) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, strip the membrane and re-probe for total FLT3 or FGFR, and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-FLT3 or p-FGFR signal to the total protein signal and then to the loading control.
-
Data Presentation
Note: The following data is representative and for illustrative purposes only. Actual results may vary.
Table 1: Dose-Dependent Inhibition of p-FLT3 in MV4-11 Cells by this compound
| MAX-40279 (nM) | p-FLT3 / Total FLT3 (Normalized Intensity) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.45 | 55% |
| 50 | 0.15 | 85% |
| 100 | 0.05 | 95% |
| 500 | < 0.01 | > 99% |
Table 2: Dose-Dependent Inhibition of p-FGFR in KG-1 Cells by this compound
| MAX-40279 (nM) | p-FGFR / Total FGFR (Normalized Intensity) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.60 | 40% |
| 50 | 0.25 | 75% |
| 100 | 0.10 | 90% |
| 500 | 0.02 | 98% |
Logical Relationships
The treatment of susceptible cancer cells with this compound leads to a direct inhibition of the phosphorylation of its target kinases, FLT3 and FGFR. This reduction in phosphorylation can be quantitatively measured by Western blot, which in turn correlates with the intended biological outcome of inhibiting cancer cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple receptor tyrosine kinase activation attenuates therapeutic efficacy of the fibroblast growth factor receptor 2 inhibitor AZD4547 in FGFR2 amplified gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of 3D185, a novel potent inhibitor of FGFR1/2/3 and CSF-1R, in FGFR-dependent and macrophage-dominant cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protein kinase B inhibitors enhance the sensitivity of translocated promoter region–fibroblast growth factor receptor 1 cells to fibroblast growth factor receptor 1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAX-40279 Hemiadipate Cell Viability Assays
Introduction
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] As a multi-kinase inhibitor, it holds promise for therapeutic applications in cancers where these signaling pathways are dysregulated, such as in Acute Myeloid Leukemia (AML).[2][3] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis.[2] MAX-40279 has been designed to overcome resistance to existing FLT3 inhibitors, a significant challenge in the clinical setting.[1] Preclinical evaluations have demonstrated its potent inhibition of both FLT3 and FGFR and favorable distribution to the bone marrow.[2]
These application notes provide detailed protocols for assessing the in vitro efficacy of MAX-40279 hemiadipate on cancer cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle of the Assays
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.
CellTiter-Glo® Assay: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides the necessary substrate (luciferin) and enzyme (luciferase) for the production of a luminescent signal that is proportional to the ATP concentration.
Data Presentation
While specific experimental data for this compound is not publicly available in the search results, the following table provides a template for summarizing quantitative data from cell viability assays. Researchers should replace the placeholder values with their experimental findings.
| Cell Line | Cancer Type | Assay | Time Point (hrs) | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | MTT | 72 | [Insert Value] |
| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] |
| MOLM-13 | Acute Myeloid Leukemia | MTT | 72 | [Insert Value] |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] |
| KG-1 | Acute Myeloid Leukemia | MTT | 72 | [Insert Value] |
| KG-1 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] |
| OCI-AML3 | Acute Myeloid Leukemia | MTT | 72 | [Insert Value] |
| OCI-AML3 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | [Insert Value] |
Signaling Pathway Inhibited by MAX-40279
Figure 1: Simplified signaling pathways inhibited by MAX-40279.
Experimental Workflow for Cell Viability Assays
Figure 2: General experimental workflow for cell viability assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell lines of interest (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the appropriate seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
This compound
-
DMSO
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Preparation and Treatment:
-
Prepare and add the serial dilutions of this compound as described in the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence of the media-only control wells from all other readings.
-
Calculation of Percent Viability:
-
Percent Viability = ( (Absorbance/Luminescence of Treated Cells) / (Absorbance/Luminescence of Vehicle Control Cells) ) * 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent viability against the logarithm of the MAX-40279 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
References
Application Notes and Protocols for MAX-40279 Hemiadipate Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemiadipate is a potent, orally available, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] It has been granted Orphan Drug Designation by the FDA for the treatment of Acute Myeloid Leukemia (AML).[1] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. By inhibiting FLT3, MAX-40279 aims to block the signaling pathways that promote the survival and proliferation of leukemic cells, thereby inducing apoptosis.
These application notes provide detailed protocols for assessing the apoptotic effects of this compound on cancer cells using two standard methods: Annexin V staining for the detection of early-stage apoptosis and caspase activity assays to measure the activation of key executioner caspases.
Proposed Signaling Pathway for this compound-Induced Apoptosis
MAX-40279, as a dual FLT3/FGFR inhibitor, is hypothesized to induce apoptosis primarily through the intrinsic pathway. Inhibition of these receptor tyrosine kinases can lead to the downregulation of pro-survival signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways. This disruption in survival signaling is thought to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
References
Application Notes and Protocols for MAX-40279 Hemiadipate Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279, also known as MAX-40279 hemiadipate, is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] It has shown potential as a therapeutic agent for acute myeloid leukemia (AML) and other advanced solid tumors. Preclinical studies have indicated that MAX-40279 demonstrates potent inhibition of both FLT3 and FGFR and achieves excellent concentration in the bone marrow, a key site for hematological malignancies.[1] This document provides a summary of the available pharmacokinetic data in animal models and outlines protocols for conducting similar preclinical studies.
Pharmacokinetic Profile of MAX-40279 in Animal Models
Preclinical pharmacokinetic studies of MAX-40279 have been conducted in Sprague-Dawley (SD) rats. While specific quantitative data from these studies are not publicly available, the key qualitative findings are summarized below.
Key Findings:
-
Oral Bioavailability: MAX-40279 is orally bioavailable.[1]
-
Animal Model: Pharmacokinetic properties have been evaluated in Sprague-Dawley rats.
-
Tissue Distribution: A significant finding from preclinical studies is that MAX-40279 exhibits a much higher drug concentration in the bone marrow compared to plasma. This preferential distribution is highly relevant for the treatment of hematological cancers like AML.
-
Metabolites: Information regarding the metabolites of MAX-40279 in animal models is not currently available in the public domain.
Data Summary Table:
Due to the limited availability of public data, a comprehensive quantitative summary is not possible at this time. The following table structure is provided as a template for researchers to populate as data becomes available.
| Parameter | Animal Model | Route of Administration | Dose | Plasma | Bone Marrow |
| Cmax | SD Rats | Oral | Data not available | Data not available | Data not available |
| Tmax | SD Rats | Oral | Data not available | Data not available | Data not available |
| AUC | SD Rats | Oral | Data not available | Data not available | Significantly Higher |
| Half-life (t½) | SD Rats | Oral | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative protocols for conducting key experiments related to the pharmacokinetics of this compound in animal models, based on standard practices for orally administered small molecule kinase inhibitors.
Protocol 1: Single-Dose Oral Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of MAX-40279 in plasma and bone marrow of Sprague-Dawley rats after a single oral dose.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Bone marrow collection tools (syringes, needles)
-
Analytical equipment (e.g., LC-MS/MS system)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer a single oral dose of MAX-40279 via gavage. The dose volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
-
Sample Collection:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
At selected time points (coinciding with blood collection), euthanize a subset of animals to collect bone marrow from the femur or tibia.
-
Process blood samples by centrifugation to obtain plasma.
-
Homogenize bone marrow samples in a suitable buffer.
-
-
Sample Analysis:
-
Store all samples at -80°C until analysis.
-
Quantify the concentration of MAX-40279 in plasma and bone marrow homogenates using a validated bioanalytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both plasma and bone marrow using non-compartmental analysis software.
-
Protocol 2: Bioanalytical Method for Quantification of MAX-40279 using LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of MAX-40279 in biological matrices (plasma and bone marrow).
Procedure:
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of MAX-40279 into blank plasma and bone marrow homogenate.
-
Sample Preparation:
-
Perform protein precipitation of plasma and bone marrow samples by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for MAX-40279 and an appropriate internal standard.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Visualizations
Signaling Pathway of MAX-40279 Inhibition
References
Application Notes and Protocols for MAX-40279 Hemiadipate and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of a FMS-like tyrosine kinase 3 (FLT3) inhibitor and a B-cell lymphoma 2 (BCL-2) inhibitor represents a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. MAX-40279 hemiadipate is a potent dual inhibitor of FLT3 and fibroblast growth factor receptor (FGFR) kinases, demonstrating activity against common FLT3 resistance mutations.[1][2] Venetoclax (B612062) is a selective BCL-2 inhibitor that restores the intrinsic apoptotic pathway in cancer cells.[3][4][5] Preclinical studies with other FLT3 inhibitors have revealed a strong synergistic effect when combined with venetoclax, providing a robust rationale for investigating the combination of this compound and venetoclax.[3][4][6]
These application notes provide a comprehensive overview of the scientific basis for this combination therapy, along with detailed model protocols for preclinical evaluation.
Scientific Rationale for Combination Therapy
FLT3-ITD mutations are associated with a poor prognosis in AML.[3][6] The constitutive activation of the FLT3 signaling pathway promotes leukemic cell proliferation and survival. While FLT3 inhibitors can be effective, resistance often develops. A key mechanism of resistance to the BCL-2 inhibitor venetoclax is the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1) and BCL-XL.[6][7]
Preclinical research has demonstrated that the inhibition of FLT3-ITD signaling leads to the downregulation of MCL-1 and, to some extent, BCL-XL.[6][7] This effect sensitizes the cancer cells to BCL-2 inhibition by venetoclax, creating a synergistic cytotoxic effect. The dual inhibition of FLT3 by MAX-40279 and BCL-2 by venetoclax is therefore hypothesized to overcome intrinsic and acquired resistance mechanisms, leading to enhanced apoptosis in AML cells.
Signaling Pathway Overview
The combination of this compound and venetoclax targets two critical survival pathways in AML cells. The following diagram illustrates the proposed mechanism of synergistic action.
Caption: Synergistic mechanism of MAX-40279 and venetoclax.
Preclinical Data Summary
While specific data for the this compound and venetoclax combination is not yet publicly available, extensive preclinical data on other FLT3 inhibitors combined with venetoclax provides a strong predictive framework.
| Parameter | FLT3-ITD+ AML Cell Lines (e.g., MV4-11, Molm-13) | FLT3-ITD+ Patient-Derived Xenografts (PDX) |
| Effect of Combination | Synergistic inhibition of cell proliferation and induction of apoptosis.[3][4][6] | Significant reduction in tumor burden and prolonged survival compared to monotherapy.[3][6] |
| Reported Synergy Model | Bliss independence model, with Bliss sum scores >100 indicating high synergy.[3][8] | Not applicable. |
| Observed Pathway Modulation | Downregulation of MCL-1 and BCL-XL protein expression.[6][7] | Reduction in splenomegaly and leukemic cells in peripheral blood and bone marrow.[7] |
Experimental Protocols
The following are model protocols for the preclinical evaluation of this compound in combination with venetoclax, based on established methodologies for similar drug combinations.[3][6][7] Note: Specific concentrations and dosages for this compound will need to be determined empirically.
In Vitro Synergy Assessment
This protocol outlines a method for determining the synergistic activity of this compound and venetoclax in AML cell lines.
Caption: Workflow for in vitro synergy studies.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm-13)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
Apoptosis detection kit (e.g., Annexin V-FITC)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare a dose-response matrix of this compound and venetoclax. A 7x7 matrix is recommended, with concentrations spanning the expected IC50 values for each drug.
-
Treatment: Add the drug combinations to the respective wells. Include single-agent and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine synergy scores using a suitable model, such as the Bliss Independence model. A Bliss sum score greater than 100 is typically considered highly synergistic.[3][8]
-
(Optional) Apoptosis Assessment: For mechanistic studies, treat cells with selected synergistic drug concentrations for 24-48 hours. Stain with Annexin V and propidium (B1200493) iodide and analyze by flow cytometry to quantify apoptotic cells.
In Vivo Efficacy in AML Xenograft Model
This protocol describes a model for evaluating the in vivo efficacy of the combination therapy in a mouse xenograft model of AML.
Caption: Workflow for in vivo xenograft studies.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma or NSG)
-
FLT3-ITD positive AML cells expressing luciferase (e.g., MV4-11-Luc)
-
This compound formulated for oral gavage
-
Venetoclax formulated for oral gavage
-
Vehicle control solution
-
Bioluminescence imaging system
-
Calipers for tumor measurement (if using subcutaneous model)
Protocol:
-
Cell Inoculation: Intravenously inject 1 x 106 MV4-11-Luc cells into each mouse.
-
Engraftment Confirmation: Monitor tumor engraftment via bioluminescence imaging (BLI) weekly.
-
Randomization and Treatment Initiation: Once a consistent BLI signal is detected (typically 7-14 days post-inoculation), randomize mice into four treatment groups:
-
Vehicle control
-
This compound (dose to be determined)
-
Venetoclax (e.g., 100 mg/kg)
-
This compound + Venetoclax
-
-
Treatment Administration: Administer treatments daily via oral gavage for a duration of 21 to 28 days.[3]
-
Efficacy Monitoring: Monitor tumor burden weekly using BLI. Record animal body weight and monitor for any signs of toxicity. Continue to monitor for survival after the treatment period.
-
Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups. Statistical analysis (e.g., Log-rank test for survival) should be performed.
-
(Optional) Pharmacodynamic Studies: At the end of the treatment period, a subset of mice can be euthanized to collect bone marrow, spleen, and peripheral blood for analysis of leukemic cell infiltration (e.g., by flow cytometry for human CD45) and target modulation (e.g., Western blot for p-FLT3, MCL-1).
Conclusion
The combination of this compound and venetoclax holds significant promise for the treatment of FLT3-ITD positive AML. The scientific rationale is strong, based on the known synergistic mechanisms of FLT3 and BCL-2 inhibition. The provided model protocols offer a framework for the preclinical investigation of this novel combination therapy. Further research is warranted to determine the optimal dosing and to translate these preclinical findings into clinical applications.
References
- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 2. Drug receives orphan designation for AML | MDedge [ma1.mdedge.com]
- 3. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Application Notes and Protocols: Investigating the Synergy of MAX-40279 Hemiadipate with Standard Chemotherapy in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Developed by MaxiNovel Pharmaceuticals, this multi-kinase targeted inhibitor has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Acute Myeloid Leukemia (AML).[2] Preclinical studies have demonstrated its potent inhibition of both FLT3 and FGFR, with excellent drug concentration in the bone marrow.[2] Notably, MAX-40279 is designed to overcome resistance to existing FLT3 inhibitors, a significant challenge in AML treatment, which is often associated with the activation of the FGF/FGFR pathway in the bone marrow.[2]
Mutations in the FLT3 gene are among the most common in AML, occurring in approximately 30% of patients and are associated with a poorer prognosis.[2] MAX-40279 has shown efficacy against FLT3 wild-type, FLT3-ITD (internal tandem duplication), and clinically challenging FLT3 resistance mutations such as D835Y.[3] Preclinical xenograft models of AML have shown significant tumor growth inhibition with MAX-40279 treatment.[3]
Given its targeted mechanism of action and its potential to overcome resistance, investigating the synergistic effects of MAX-40279 with standard-of-care chemotherapy agents is a critical step in its clinical development. This document provides detailed application notes and protocols for researchers to assess the synergistic potential of MAX-40279 in combination with standard chemotherapy regimens for AML, such as those including cytarabine (B982) and an anthracycline (e.g., daunorubicin (B1662515) or doxorubicin).
Signaling Pathway and Rationale for Synergy
MAX-40279 simultaneously targets two key signaling pathways implicated in AML pathogenesis and resistance.
Data Presentation: Templates for Quantitative Synergy Analysis
Clear and structured presentation of quantitative data is essential for evaluating synergistic interactions. The following tables are templates for summarizing results from in vitro and in vivo studies.
Table 1: In Vitro Single-Agent Cytotoxicity of MAX-40279 and Standard Chemotherapy
| Cell Line | Agent | IC50 (nM) | Slope (Hill Coefficient) |
| MV4-11 | MAX-40279 | ||
| Cytarabine | |||
| Daunorubicin | |||
| MOLM-13 | MAX-40279 | ||
| Cytarabine | |||
| Daunorubicin | |||
| KG-1 | MAX-40279 | ||
| Cytarabine | |||
| Daunorubicin |
Table 2: In Vitro Combination Synergy Analysis (Chou-Talalay Method)
| Cell Line | Combination (Molar Ratio) | Effect Level (Fa) | Combination Index (CI) | Synergy/Antagonism |
| MV4-11 | MAX-40279 + Cytarabine (1:X) | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| MV4-11 | MAX-40279 + Daunorubicin (1:Y) | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| MOLM-13 | MAX-40279 + Cytarabine (1:X) | 0.50 | ||
| 0.75 | ||||
| 0.90 |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Efficacy in AML Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle Control | N/A | N/A | ||
| MAX-40279 (dose) | ||||
| Chemotherapy (drug, dose) | ||||
| MAX-40279 + Chemotherapy |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergy between MAX-40279 and standard chemotherapy.
Protocol 1: In Vitro Cell Viability and Synergy Assay
This protocol outlines the determination of single-agent cytotoxicity and the subsequent analysis of synergy using the Combination Index (CI) method developed by Chou and Talalay.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, KG-1 for FGFR overexpression)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Cytarabine (dissolved in sterile water or PBS)
-
Daunorubicin or Doxorubicin (dissolved in sterile water or PBS)
-
96-well flat-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
-
CompuSyn software (or other software for CI calculation)
Procedure:
-
Cell Culture: Maintain AML cell lines in logarithmic growth phase in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Single-Agent IC50 Determination: a. Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. b. Prepare 2-fold serial dilutions of MAX-40279, cytarabine, and daunorubicin. c. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells. d. Incubate the plates for 72 hours. e. Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. f. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Combination Synergy Assay (Constant Ratio): a. Based on the individual IC50 values, select a fixed molar ratio for the drug combinations (e.g., a ratio based on the IC50s). b. Prepare serial dilutions of the drug combination, maintaining the constant ratio. c. Seed cells as in step 2a. d. Add the combination drug dilutions to the wells. Also include wells with single agents at the corresponding concentrations. e. Incubate for 72 hours and assess cell viability.
-
Data Analysis: a. Enter the dose-effect data for single agents and the combination into CompuSyn software. b. The software will calculate the Combination Index (CI) for different effect levels (Fraction affected, Fa). c. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Protocol 2: In Vivo AML Xenograft Model
This protocol describes the evaluation of the in vivo efficacy of MAX-40279 in combination with standard chemotherapy in an AML xenograft mouse model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
MV4-11 or other suitable AML cells
-
This compound formulated for oral gavage
-
Cytarabine and Daunorubicin formulated for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: a. For a subcutaneous model, inject 5-10 x 10⁶ AML cells in 100 µL of PBS/Matrigel subcutaneously into the flank of each mouse. b. For a disseminated model, inject 1-5 x 10⁶ cells intravenously via the tail vein.
-
Tumor Growth and Treatment Initiation: a. Monitor mice for tumor development (subcutaneous) or signs of leukemia (disseminated model, e.g., weight loss, hind limb paralysis). b. Once tumors reach a palpable size (e.g., 100-150 mm³) or at a set time post-injection for disseminated models, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration: a. Group 1 (Vehicle Control): Administer the vehicle for MAX-40279 (oral gavage) and the vehicle for chemotherapy. b. Group 2 (MAX-40279): Administer MAX-40279 daily via oral gavage at a predetermined dose. c. Group 3 (Chemotherapy): Administer the standard chemotherapy regimen (e.g., cytarabine for 5 days, daunorubicin for 3 days). d. Group 4 (Combination): Administer both MAX-40279 and the chemotherapy regimen.
-
Monitoring and Endpoints: a. Measure subcutaneous tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). b. Monitor body weight and clinical signs of toxicity daily. c. The primary endpoints are tumor growth inhibition and overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), or they show signs of significant morbidity.
-
Data Analysis: a. Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control. b. Perform survival analysis using Kaplan-Meier curves and log-rank tests to compare the different treatment groups.
Conclusion
The dual inhibition of FLT3 and FGFR by MAX-40279 presents a promising strategy for the treatment of AML. The protocols and guidelines provided in this document offer a robust framework for the preclinical evaluation of its synergistic potential with standard chemotherapy. A demonstration of synergy would provide a strong rationale for advancing this combination into clinical trials, potentially offering a more effective treatment option for AML patients.
References
Troubleshooting & Optimization
MAX-40279 hemiadipate solubility and stability issues
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with MAX-40279 hemiadipate. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3] It has shown potential as a treatment for acute myeloid leukemia (AML).[2][3] MAX-40279 works by binding to and inhibiting both FLT3 and FGFR, including mutant forms of FLT3, which disrupts the signaling pathways that promote the proliferation of tumor cells.[1] The hemiadipate salt form is utilized to improve the physicochemical properties of the active pharmaceutical ingredient.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
For initial high-concentration stock solutions, organic solvents are recommended. Based on available data for the free base, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.
Solubility Data for MAX-40279 Free Base
| Solvent | Solubility |
|---|---|
| DMSO | ≥ 25 mg/mL (57.01 mM) |
Note: The saturation point in DMSO has not been reported.[1] It is always recommended to visually confirm complete dissolution.
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the integrity of the compound.
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
|---|---|---|
| Solid Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data is for the free base form.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q4: What is the stability of this compound in aqueous solutions?
Specific data on the stability of this compound in various aqueous buffers and cell culture media is not publicly available. As a general principle for kinase inhibitors, stability in aqueous solutions can be influenced by pH, temperature, and the presence of certain buffer components. It is strongly advised to perform your own stability studies in the specific aqueous medium of your experiment.
Troubleshooting Guides
Issue 1: Precipitate formation when diluting DMSO stock solution into aqueous buffer.
Possible Cause: The aqueous solubility of this compound has been exceeded. Many kinase inhibitors have low aqueous solubility.
Solutions:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous medium.
-
Decrease the percentage of DMSO: While preparing your working solution, ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced precipitation.
-
pH modification: The solubility of compounds with ionizable groups can be pH-dependent. If your experimental system allows, you can test a range of pH values to find the optimal pH for solubility.
-
Use of solubilizing agents: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), can help to maintain the compound in solution.
Issue 2: Inconsistent results in cell-based or enzymatic assays.
Possible Cause 1: Compound precipitation in the assay medium.
Solution:
-
Visually inspect your assay plates (e.g., under a microscope) for any signs of precipitate before and after the experiment.
-
Perform a solubility test in your specific cell culture medium to determine the solubility limit under your experimental conditions.
Possible Cause 2: Degradation of the compound in the assay medium.
Solution:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Minimize the exposure of the compound to harsh conditions (e.g., high temperatures, prolonged light exposure) during the experiment.
-
Conduct a time-course experiment to assess the stability of this compound in your assay buffer over the duration of your experiment.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary, but ensure to check for any signs of degradation.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Aqueous Solubility Assessment
-
Prepare Buffers: Prepare a series of biologically relevant buffers at different pH values (e.g., pH 5.0, 6.5, 7.4, and 8.0).
-
Prepare Dilutions: Create a high-concentration intermediate dilution of your this compound stock solution in DMSO.
-
Test Dilution: Add a small, fixed volume of the intermediate DMSO solution to each of the different pH buffers to reach your target final concentration. Ensure the final DMSO concentration is constant across all conditions (e.g., 0.5%).
-
Equilibration and Observation: Gently mix the solutions and allow them to equilibrate at room temperature for a set period (e.g., 2 hours). Visually inspect for any signs of precipitation. For a more quantitative assessment, the samples can be centrifuged, and the concentration of the compound in the supernatant can be determined by a suitable analytical method like HPLC-UV.
Visualizations
Caption: Mechanism of action of MAX-40279.
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting inconsistent results with this compound.
References
MAX-40279 hemiadipate off-target kinase inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using MAX-40279 hemiadipate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Higher than expected cell viability in FLT3/FGFR-dependent cancer cell lines after treatment.
Possible Cause 1: Compound Instability or Inactivity
-
Troubleshooting Steps:
-
Confirm the proper storage of this compound (store at -20°C for short-term and -80°C for long-term).
-
Prepare fresh stock solutions in a suitable solvent like DMSO.
-
Verify the final concentration of the compound in your assay.
-
Possible Cause 2: Cell Line Specific Resistance
-
Troubleshooting Steps:
-
Sequence the FLT3 and FGFR genes in your cell line to confirm the presence of activating mutations and the absence of known resistance mutations not targetable by MAX-40279.
-
Culture cells in the recommended medium and ensure they are in the logarithmic growth phase before treatment.
-
Possible Cause 3: Off-Target Effects Leading to Pro-Survival Signaling
-
Troubleshooting Steps:
-
Review the off-target kinase inhibition profile of MAX-40279 (see representative data below).
-
If an off-target with pro-survival functions is suspected, use a more selective inhibitor for that target as a control to dissect the mechanism.
-
Problem 2: Unexpected phenotypic changes in cells not related to FLT3 or FGFR inhibition.
Possible Cause: Off-Target Kinase Inhibition
-
Troubleshooting Steps:
-
Consult the representative off-target kinase inhibition profile for this compound.
-
For example, inhibition of kinases like SRC or c-KIT could lead to changes in cell adhesion, migration, or hematopoiesis.
-
Use pathway analysis tools to identify potential signaling pathways affected by the observed off-target activity.
-
Validate the involvement of the off-target kinase using techniques like western blotting for downstream signaling molecules or by using a more specific inhibitor for the suspected off-target.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). It has shown activity against both wild-type FLT3 and clinically relevant FLT3 mutants, such as those conferring resistance to other FLT3 inhibitors.[1]
Q2: What is the mechanism of action of this compound?
A2: By inhibiting FLT3 and FGFR, MAX-40279 blocks the signaling pathways mediated by these receptor tyrosine kinases, which are crucial for the proliferation and survival of certain cancer cells. Additionally, MAX-40279 has been shown to inhibit the phosphorylation of N-myc downstream regulated gene 1 (NDRG1) and suppress the endothelial-to-mesenchymal transition (EndMT).[1][2]
Q3: Are there any known off-target effects for this compound?
Q4: What are the recommended in vitro and in vivo concentrations to use?
A4: For in vitro cellular assays, effective concentrations are reported to be in the range of 0.5-1 µM for 48 hours to observe effects on EndMT.[2] For in vivo xenograft models, dosages of 7-15 mg/kg administered orally have been used.[2] However, optimal concentrations and dosing schedules should be determined empirically for each specific cell line and animal model.
Data Presentation
Representative Off-Target Kinase Inhibition Profile
Disclaimer: The following table presents a hypothetical off-target profile for this compound based on data for similar dual FLT3/FGFR inhibitors. This is for illustrative and troubleshooting purposes only, as a specific public kinase panel screen for MAX-40279 is not available.
| Kinase Target | IC50 (nM) | Biological Function | Potential Off-Target Effect |
| FLT3 (on-target) | < 10 | Hematopoietic cell proliferation and differentiation | Anticipated anti-leukemic activity |
| FGFR1/2/3 (on-target) | < 20 | Angiogenesis, cell proliferation, and survival | Anticipated anti-tumor activity |
| c-KIT | 50 - 100 | Hematopoiesis, melanogenesis, gametogenesis | Effects on hematopoietic stem cells |
| PDGFRβ | 100 - 200 | Cell growth, proliferation, and differentiation | Altered fibroblast and smooth muscle cell function |
| VEGFR2 | 200 - 500 | Angiogenesis and vascular permeability | Anti-angiogenic effects |
| SRC | > 500 | Cell adhesion, growth, migration, and differentiation | Broad effects on cellular signaling |
| ABL1 | > 1000 | Cell differentiation, division, adhesion, and stress response | Minimal off-target effects expected at therapeutic doses |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of MAX-40279 against a kinase of interest.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase assay buffer to a 2X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 2X MAX-40279 dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Detection:
-
Add 20 µL of a commercial ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of MAX-40279 relative to a DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of MAX-40279 on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of MAX-40279.
-
Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the MAX-40279 concentration and determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: Identifying MAX-40279 Hemiadipate Resistance Mechanisms
Fictional Compound Disclaimer: MAX-40279 hemiadipate is a hypothetical MEK1/2 inhibitor. The information provided is based on established scientific principles of resistance to MEK inhibitors for research and educational purposes.
Introduction
This compound is a potent, selective, allosteric inhibitor of MEK1/2, key components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical therapeutic target.[1][2] While this compound can be effective, some tumors may exhibit intrinsic resistance or develop acquired resistance over time. This guide provides researchers with troubleshooting strategies and frequently asked questions to identify the underlying mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to MEK inhibitors like this compound?
A1: Acquired resistance to MEK inhibitors typically involves the reactivation of the MAPK pathway or the activation of alternative survival pathways.[3][4] Common mechanisms include:
-
Secondary Mutations in the MAPK Pathway: Mutations in genes such as NRAS, KRAS, or MEK1/2 (MAP2K1/MAP2K2) can reactivate the pathway.[3][5]
-
Amplification of Upstream Oncogenes: Increased copy number of genes like BRAF or KRAS can lead to higher protein levels, overriding the inhibitory effect of the drug.[5][6]
-
Activation of Bypass Signaling Pathways: The most common bypass pathway is the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently of the MAPK pathway.[4][5]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, PDGFRβ, and IGF1R can reactivate both the MAPK and PI3K/AKT pathways.[4][5]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be confirmed by comparing the dose-response curves of the parental (sensitive) and the suspected resistant cell lines using a cell viability assay. A significant increase in the half-maximal inhibitory concentration (IC50) value for the resistant cell line indicates the development of resistance.[7]
Q3: My supposedly sensitive cell line isn't responding to this compound. What could be the issue?
A3: This could be due to several factors:
-
Intrinsic Resistance: The cell line may have pre-existing mutations (e.g., in KRAS or NRAS) that confer resistance to MEK inhibitors.[5]
-
Suboptimal Drug Concentration or Treatment Time: The concentration of this compound or the duration of treatment may be insufficient. A dose-response and time-course experiment is recommended.[5]
-
Drug Instability: Ensure the compound is properly stored and handled to maintain its activity.
Troubleshooting Guide
This guide will help you systematically investigate the potential mechanisms of resistance to this compound in your cell lines.
Problem 1: Decreased sensitivity to this compound observed in cell viability assays.
Hypothesis: The cells have acquired resistance through reactivation of the MAPK pathway or activation of a bypass pathway.
Experimental Workflow:
Caption: Troubleshooting workflow for investigating resistance.
Problem 2: Western blot results show persistent ERK phosphorylation despite treatment with this compound.
Hypothesis: A mutation in the MAPK pathway is preventing the inhibitory action of this compound.
Experimental Steps:
-
Confirm Pathway Reactivation:
-
Treat both parental and resistant cells with a range of this compound concentrations.
-
Perform a Western blot to assess the levels of phosphorylated ERK (p-ERK) and total ERK.
-
Expected Outcome: In resistant cells, p-ERK levels will remain high, while in sensitive cells, they will decrease in a dose-dependent manner.[5]
-
-
Identify Genetic Alterations:
Problem 3: ERK phosphorylation is inhibited, but cells continue to proliferate.
Hypothesis: A bypass signaling pathway, such as the PI3K/AKT pathway, has been activated.
Experimental Steps:
-
Assess Bypass Pathway Activation:
-
Treat both parental and resistant cells with this compound.
-
Perform a Western blot to analyze the phosphorylation status of key proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and total AKT.
-
Expected Outcome: Resistant cells will show an increase in p-AKT levels, indicating the activation of this survival pathway.[4][5]
-
-
Confirm with Dual Inhibition:
-
Treat resistant cells with this compound alone, a PI3K/AKT inhibitor alone, and a combination of both.
-
Perform a cell viability assay.
-
Expected Outcome: The combination treatment will be more effective at reducing cell viability than either single agent, confirming the role of the PI3K/AKT pathway in resistance.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Change in Resistance |
| Parental | 10 | - |
| Resistant Clone A | 150 | 15 |
| Resistant Clone B | 250 | 25 |
Table 2: Hypothetical Western Blot Quantification
| Treatment | Cell Line | Relative p-ERK/Total ERK | Relative p-AKT/Total AKT |
| Untreated | Parental | 1.0 | 1.0 |
| 100 nM MAX-40279 | Parental | 0.1 | 1.1 |
| Untreated | Resistant | 1.0 | 1.8 |
| 100 nM MAX-40279 | Resistant | 0.8 | 2.5 |
Signaling Pathway Diagram
Caption: MAPK and PI3K/AKT signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][11]
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
-
Sample Preparation: Treat cells as required, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel and run at 120V for 90 minutes.[12][13]
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cells using a commercial kit.
-
PCR Amplification: Amplify the target gene exons (e.g., MEK1, MEK2, KRAS, NRAS, BRAF) using specific primers.[9][16]
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.[9]
-
Sequencing Reaction: Perform the cycle sequencing reaction using a BigDye Terminator kit.
-
Capillary Electrophoresis: Run the sequencing products on an automated capillary electrophoresis instrument.
-
Data Analysis: Analyze the sequencing data using appropriate software to identify any mutations by comparing the sequences from resistant and parental cells.[16]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 9. cd-genomics.com [cd-genomics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
Technical Support Center: Overcoming Acquired Resistance to MAX-40279 Hemiadipate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to MAX-40279 hemiadipate.
Frequently Asked Questions (FAQs)
Q1: My acute myeloid leukemia (AML) cells initially responded to MAX-40279, but are now showing signs of resistance. What are the potential mechanisms?
Acquired resistance to MAX-40279, a dual FLT3/FGFR inhibitor, can arise through several mechanisms, primarily categorized as on-target alterations or the activation of bypass signaling pathways.
-
On-Target Resistance: This typically involves secondary mutations in the kinase domains of FLT3 or FGFR, which can prevent MAX-40279 from binding effectively.
-
FLT3 Mutations: Look for mutations in the tyrosine kinase domain (TKD), such as the D835 residue in the activation loop, or the F691 "gatekeeper" residue.[1] While MAX-40279 is designed to be effective against some initial resistance-conferring mutations like D835Y, novel mutations can still emerge under selective pressure.[2][3] The F691L gatekeeper mutation, for instance, is known to confer broad resistance to many FLT3 inhibitors.[2][4][5]
-
FGFR Mutations: Secondary mutations in the FGFR kinase domain are a common mechanism of resistance to FGFR inhibitors.[6][7][8] Key regions to investigate include the "gatekeeper" residue (e.g., V565) and the "molecular brake" residue (e.g., N550).[8][9]
-
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of FLT3 and FGFR.
-
Reactivation of Downstream Pathways: Even with FLT3 and FGFR inhibited, cells can reactivate critical downstream pathways like RAS/MAPK and PI3K/AKT/mTOR through other means.[1]
-
Upregulation of Other Receptor Tyrosine Kinases (RTKs): Increased signaling from other RTKs, such as MET or members of the EGFR/ERBB family, can provide an alternative route for cell survival and proliferation.[6][10]
-
Microenvironment-Mediated Resistance: Bone marrow stromal cells can secrete growth factors like FGF2, which can contribute to resistance by activating FGFR signaling.[4][11][12] While MAX-40279 also targets FGFR, very high levels of ligand or alterations in the receptor could potentially overcome the inhibition.
-
Q2: How can I experimentally confirm the mechanism of resistance in my cell lines?
A systematic approach is recommended to elucidate the resistance mechanism. The following workflow outlines the key steps.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Phospho-FGF Receptor 1 (Tyr766) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-FLT3 (Tyr591) Polyclonal Antibody (PA5-105884) [thermofisher.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. stemcell.com [stemcell.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
MAX-40279 hemiadipate gatekeeper mutation effects
Welcome to the Technical Support Center for MAX-40279 Hemiadipate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of MAX-40279, with a specific focus on the effects of the FLT3-F691L gatekeeper mutation.
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] It has shown potent activity against wild-type FLT3 and various activating mutations, which are common in Acute Myeloid Leukemia (AML).[3][4] However, as with many kinase inhibitors, acquired resistance can emerge during treatment.[5][6][7] One of the key mechanisms of resistance to kinase inhibitors is the development of secondary mutations in the kinase domain, particularly at the "gatekeeper" residue.[8][9][10]
This guide will focus on the FLT3-F691L mutation, a known gatekeeper mutation that can confer resistance to various FLT3 inhibitors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vitro experiments with MAX-40279.
| Issue / Observation | Potential Cause | Recommended Action |
| 1. Reduced MAX-40279 Potency in Cell Viability Assays After an initial response, cultured AML cells (e.g., MV4-11) begin to proliferate despite continuous MAX-40279 treatment. | Acquired Resistance via Gatekeeper Mutation: The cells may have acquired a resistance mutation, such as FLT3-F691L, which reduces the binding affinity of MAX-40279.[10][11][12] | A. Sequence the FLT3 Kinase Domain: Perform Sanger or next-generation sequencing on genomic DNA isolated from the resistant cell population to identify mutations. B. Perform Western Blot Analysis: Check the phosphorylation status of FLT3 and downstream targets (e.g., STAT5, ERK). Persistent phosphorylation in the presence of MAX-40279 suggests target reactivation. C. Determine IC50 Shift: Generate dose-response curves for both the parental (sensitive) and the suspected resistant cell lines to quantify the change in IC50 value. |
| 2. Inconsistent IC50 Values Between Experiments The calculated IC50 value for MAX-40279 varies significantly across different experimental runs using the same cell line. | Experimental Variability: Inconsistencies can arise from cell health, passage number, seeding density, or reagent stability.[13] | A. Standardize Cell Culture: Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase when seeding.[13] B. Verify Compound Concentration: Prepare fresh dilutions of MAX-40279 from a validated stock solution for each experiment. Confirm the stability of the compound in your specific culture medium. C. Optimize Assay Parameters: Ensure consistent incubation times and that the final DMSO concentration is uniform across all wells and does not exceed 0.5%. |
| 3. No Inhibition of FLT3 Phosphorylation in Western Blots Treatment with MAX-40279 does not reduce the p-FLT3 signal in your target cells. | 1. Intrinsic Resistance: The cell line may harbor a mutation (like F691L) from the start or have an alternative signaling pathway activated. 2. Suboptimal Assay Conditions: Insufficient drug concentration or treatment time. 3. Ineffective Compound: The compound may have degraded. | A. Confirm Cell Line Genotype: Verify the FLT3 mutational status of your cell line. B. Perform Dose-Response and Time-Course: Treat cells with a range of MAX-40279 concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 1, 4, 24 hours) to identify optimal inhibition conditions. C. Use Positive Controls: Include a control compound known to inhibit FLT3 or a cell line known to be sensitive to MAX-40279. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the gatekeeper residue in the FLT3 kinase, and why is the F691L mutation significant?
A1: The gatekeeper residue (Phenylalanine 691, or F691, in FLT3) is a critical amino acid within the ATP-binding pocket of the kinase.[8] It controls access to a deeper hydrophobic pocket that is often exploited by Type II kinase inhibitors.[8] The F691L mutation substitutes the bulkier phenylalanine with a smaller leucine. While this might seem minor, it can sterically hinder the optimal binding of inhibitors like MAX-40279, thereby reducing their efficacy and leading to drug resistance.[10]
Q2: How does the FLT3-F691L mutation affect the potency of MAX-40279?
A2: The F691L mutation is expected to cause a significant increase in the half-maximal inhibitory concentration (IC50) of MAX-40279. This means a much higher concentration of the drug is required to achieve the same level of inhibition against the mutated kinase compared to the wild-type (WT) or ITD-mutated kinase. See the data summary below for a quantitative comparison.
Q3: My cells have developed resistance to MAX-40279 and I've confirmed the F691L mutation. What are my next steps?
A3: When resistance mediated by a gatekeeper mutation occurs, the original treatment may no longer be effective.[5][12] Next steps in a research context could involve:
-
Testing Next-Generation Inhibitors: Evaluate compounds specifically designed to be effective against gatekeeper mutations.[9]
-
Exploring Combination Therapies: Investigate whether combining MAX-40279 with an inhibitor of a bypass signaling pathway (e.g., a MEK or PI3K inhibitor) can overcome resistance.[7]
-
Characterizing the Resistant Phenotype: Further analyze the resistant cells to understand other changes that may have occurred alongside the gatekeeper mutation.
Q4: Can MAX-40279 overcome other FLT3 resistance mutations?
A4: Yes, preclinical data suggests that MAX-40279 is effective against certain FLT3 mutants that are resistant to other inhibitors, such as those with the D835Y mutation in the activation loop.[1][3] However, its activity against specific gatekeeper mutations like F691L requires empirical validation.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, in vitro data on the effect of the FLT3-F691L mutation on MAX-40279 potency.
| Target | Cell Line Model | Assay Type | MAX-40279 IC50 (nM) |
| FLT3-ITD (Wild-Type Gatekeeper) | MV4-11 | Cell Viability (72 hr) | 5.2 |
| FLT3-ITD / F691L (Gatekeeper Mutant) | MV4-11-Res (Engineered) | Cell Viability (72 hr) | 485.6 |
| Wild-Type FLT3 | Ba/F3-FLT3-WT | Cell Viability (72 hr) | 25.4 |
| FLT3-ITD | Ba/F3-FLT3-ITD | Biochemical Kinase Assay | 1.8 |
| FLT3-ITD / F691L | Ba/F3-FLT3-ITD/F691L | Biochemical Kinase Assay | 210.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is for determining the IC50 value of MAX-40279 in suspension cell lines like MV4-11.
-
Cell Seeding: Culture cells to ensure they are in the logarithmic growth phase. Perform a cell count and adjust the density to 5 x 10^4 cells/mL in complete culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in culture medium, ensuring the final DMSO concentration remains below 0.5%.
-
Treatment: Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate for 2-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for FLT3 Phosphorylation
This protocol assesses the inhibitory effect of MAX-40279 on FLT3 autophosphorylation.
-
Cell Treatment: Seed 2 x 10^6 cells in a 6-well plate and allow them to acclimate. Treat the cells with various concentrations of MAX-40279 (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-FLT3 (Tyr591) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 6. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 7. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 8. Activation of tyrosine kinases by mutation of the gatekeeper threonine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 11. Chemotherapy Resistance - Chemocare [chemocare.com]
- 12. The T790M "gatekeeper" mutation in EGFR mediates resistance to low concentrations of an irreversible EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: MAX-40279 Hemiadipate Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MAX-40279 hemiadipate in animal models. The information is designed to assist in minimizing toxicity and ensuring the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| MAX40279-T01 | What is this compound and what is its mechanism of action? | MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4] Its therapeutic potential lies in its ability to block the signaling pathways mediated by these kinases, which are often dysregulated in certain cancers, particularly acute myeloid leukemia (AML).[1][3] |
| MAX40279-T02 | What are the potential on-target toxicities associated with FLT3 and FGFR inhibition? | On-target toxicities are adverse effects that result from the intended mechanism of action of the drug. For a dual FLT3/FGFR inhibitor like MAX-40279, potential on-target toxicities may include: • FGFR inhibition-related: Hyperphosphatemia, soft tissue mineralization, retinal toxicity, and gastrointestinal disturbances. • FLT3 inhibition-related: Myelosuppression (anemia, neutropenia, thrombocytopenia) and differentiation syndrome. |
| MAX40279-T03 | What are the typical off-target toxicities to monitor for with small molecule kinase inhibitors? | Off-target toxicities are adverse effects that result from the drug binding to targets other than the intended ones. Common off-target toxicities for kinase inhibitors include: • Cardiotoxicity (e.g., QTc prolongation) • Hepatotoxicity (elevated liver enzymes)[5] • Dermatological toxicities (rash, hand-foot syndrome) • Gastrointestinal toxicities (diarrhea, nausea) |
| MAX40279-T04 | How should I determine the appropriate starting dose for my animal studies? | The starting dose should be determined based on data from in vitro cytotoxicity assays and preliminary dose-range finding studies in a small number of animals. The goal is to identify a dose that is pharmacologically active but well-tolerated. It is crucial to establish a maximum tolerated dose (MTD) in your specific animal model.[6] |
| MAX40279-T05 | What are the key parameters to monitor during in-life studies to assess toxicity? | Daily clinical observations are critical. Key parameters to monitor include: • Body weight changes • Food and water consumption • Clinical signs of distress (e.g., lethargy, ruffled fur, abnormal posture) • Signs of gastrointestinal upset (e.g., diarrhea, dehydration) • Dermatological changes (e.g., rash, hair loss) At the end of the study, a full necropsy with histopathological analysis of major organs should be performed.[7] |
| MAX40279-T06 | Are there any specific considerations for the formulation and administration of this compound? | MAX-40279 is described as orally bioavailable.[1][4] The hemiadipate salt form is likely used to improve solubility and bioavailability. It is important to use the recommended vehicle for administration and to ensure consistent dosing. The concentration of the drug in the bone marrow has been noted to be higher than in plasma, which is a key consideration for both efficacy and potential hematological toxicity.[2] |
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing or Formulation Error | • Verify all calculations for dose preparation. • Ensure proper solubilization and stability of the dosing solution. • Confirm the accuracy of the administration technique (e.g., oral gavage). |
| Acute Toxicity at the Starting Dose | • Immediately cease dosing in the affected cohort. • Perform a thorough necropsy and histopathological examination to identify the cause of death. • Redesign the study with a lower starting dose and a more gradual dose escalation scheme. |
| Vehicle-Related Toxicity | • Run a control group treated with the vehicle alone to rule out any adverse effects from the formulation components. |
Issue 2: Significant Body Weight Loss (>15-20%)
| Potential Cause | Troubleshooting Step |
| Gastrointestinal Toxicity | • Monitor for signs of diarrhea, dehydration, or decreased food intake. • Consider providing supportive care, such as subcutaneous fluids and palatable, high-calorie food supplements. • Evaluate the need for a dose reduction or intermittent dosing schedule. |
| Systemic Toxicity | • Collect blood samples for hematology and clinical chemistry analysis to assess organ function. • At necropsy, pay close attention to the gastrointestinal tract, liver, and kidneys. |
Issue 3: Abnormal Hematology Findings
| Potential Cause | Troubleshooting Step |
| On-Target FLT3 Inhibition (Myelosuppression) | • This may be an expected finding. Monitor the severity and duration of the cytopenias. • Consider dose adjustments or the implementation of "drug holidays" to allow for hematopoietic recovery. • Analyze bone marrow smears to assess cellularity and morphology. |
| Off-Target Hematotoxicity | • If the hematological effects are more severe than anticipated, consider potential off-target effects and investigate other organ systems for signs of toxicity. |
Experimental Protocols
Protocol 1: Dose Range-Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected animal model.
-
Animal Model: Select a relevant rodent (e.g., Sprague-Dawley rats or BALB/c mice) and non-rodent species.
-
Group Size: Use a small number of animals per group (e.g., n=3-5 per sex).
-
Dosing:
-
Administer a single dose of this compound at escalating dose levels to different groups.
-
Start with a low dose (e.g., 1/10th of the in vitro IC50 converted to an in vivo dose) and escalate in subsequent groups (e.g., 3-fold or 5-fold increments).
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity for at least 7-14 days post-dose.
-
Record body weights daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity (e.g., >20% body weight loss).
Protocol 2: Repeat-Dose Toxicity Study
-
Objective: To evaluate the toxicity of this compound following repeated administration.
-
Dose Selection: Based on the MTD from the dose range-finding study, select at least three dose levels (low, mid, and high) and a vehicle control group.
-
Duration: The duration of the study should be relevant to the intended clinical use (e.g., 14-day or 28-day study).
-
Monitoring:
-
Daily clinical observations and body weight measurements.
-
Weekly food and water consumption.
-
Interim and terminal blood collection for hematology and clinical chemistry.
-
Ophthalmological examinations.
-
-
Terminal Procedures:
-
Full necropsy and organ weight analysis.
-
Histopathological examination of a comprehensive list of tissues.
-
Data Presentation
Table 1: Example Hematology Data Summary from a 28-Day Repeat-Dose Toxicity Study
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| White Blood Cells (x10^9/L) | ||||
| Red Blood Cells (x10^12/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelets (x10^9/L) |
Table 2: Example Clinical Chemistry Data Summary from a 28-Day Repeat-Dose Toxicity Study
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| Phosphate (mg/dL) |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 4. Facebook [cancer.gov]
- 5. [PDF] Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer | Semantic Scholar [semanticscholar.org]
- 6. altasciences.com [altasciences.com]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
MAX-40279 hemiadipate cross-reactivity with other RTKs
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of MAX-40279 hemiadipate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally bioavailable small molecule inhibitor. Its primary targets are the receptor tyrosine kinases (RTKs) FMS-like tyrosine kinase 3 (FLT3) and Fibroblast Growth Factor Receptors (FGFRs).[1] It is under investigation for the treatment of Acute Myeloid Leukemia (AML), as mutations in FLT3 are common in this disease.[1]
Q2: Does MAX-40279 show activity against mutated forms of its target kinases?
Yes, preclinical studies have shown that MAX-40279 is effective against various FLT3 mutants, including those that confer resistance to other FLT3 inhibitors.
Q3: What are the known downstream signaling pathways affected by MAX-40279?
By inhibiting FLT3 and FGFR, MAX-40279 impacts several downstream signaling cascades that are crucial for cell proliferation and survival. These primarily include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: Off-target effects of MAX-40279. While designed to be a dual inhibitor of FLT3 and FGFR, like many kinase inhibitors, it may exhibit cross-reactivity with other RTKs, especially at higher concentrations.[2][3][4]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that MAX-40279 is inhibiting the phosphorylation of its intended targets (FLT3 and FGFR) in your cellular model at the concentrations used. This can be done via Western blot analysis.
-
Titrate the Compound: Perform a dose-response curve to determine the lowest effective concentration that inhibits FLT3 and FGFR phosphorylation without causing the unexpected phenotype. This can help minimize off-target effects.
-
Consult the Selectivity Profile: Refer to the kinase selectivity data (see Table 1) to identify potential off-target kinases that might be responsible for the observed effects.
-
Use a Structurally Different Inhibitor: If possible, use another dual FLT3/FGFR inhibitor with a different chemical scaffold to see if the same phenotype is observed. This can help distinguish between on-target and off-target effects.
-
Issue 2: Higher than expected cell death or toxicity.
-
Possible Cause: Inhibition of RTKs crucial for the survival of your specific cell line.
-
Troubleshooting Steps:
-
Review Cell Line Characteristics: Determine if your cell line has a known dependency on any of the potential off-target kinases listed in the selectivity profile.
-
Lower the Concentration: As with unexpected phenotypes, reducing the concentration of MAX-40279 may mitigate toxicity while still achieving the desired inhibition of FLT3 and FGFR.
-
Time-Course Experiment: Conduct a time-course experiment to see if the toxicity is immediate or develops over time. This can provide insights into the mechanism of cell death.
-
Issue 3: Lack of a significant effect on cell proliferation or survival.
-
Possible Cause: Your cellular model may not be dependent on FLT3 or FGFR signaling for survival and proliferation.
-
Troubleshooting Steps:
-
Confirm Target Expression and Activation: Ensure that your cell line expresses FLT3 and/or FGFR and that these receptors are phosphorylated (activated).
-
Assess Downstream Pathway Activation: Check if the downstream pathways (e.g., PI3K/AKT, MAPK/ERK) are constitutively active in your cell line and if they are inhibited by MAX-40279 treatment.
-
Consider Alternative Survival Pathways: Your cells may rely on redundant or alternative signaling pathways for survival that are not targeted by MAX-40279.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of this compound
Disclaimer: The following data is a representative profile based on known cross-reactivities of dual FLT3/FGFR inhibitors and may not reflect the exact selectivity of this compound. Researchers should perform their own kinase profiling for definitive results.
| Kinase Target | IC50 (nM) | Notes |
| FLT3 | < 10 | Primary Target |
| FGFR1 | < 10 | Primary Target |
| FGFR2 | < 10 | Primary Target |
| FGFR3 | < 15 | Primary Target |
| c-KIT | 50 - 100 | Common off-target for FLT3 inhibitors.[5] |
| VEGFR2 | 100 - 250 | Common off-target for multi-kinase inhibitors.[3] |
| PDGFRβ | 150 - 300 | Often inhibited by non-selective RTK inhibitors.[4] |
| RET | 200 - 500 | Potential off-target. |
| AXL | > 1000 | Generally less sensitive. |
| EGFR | > 2000 | Generally less sensitive. |
Experimental Protocols
Protocol: Cellular Receptor Tyrosine Kinase (RTK) Phosphorylation Assay using Western Blot
This protocol describes how to assess the inhibitory activity of MAX-40279 on the phosphorylation of its target RTKs in a cellular context.
1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere and grow overnight. b. The following day, starve the cells in a serum-free medium for 4-6 hours to reduce basal RTK activity. c. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours. d. If studying ligand-induced phosphorylation, stimulate the cells with the appropriate ligand (e.g., FGF for FGFR, FLT3L for FLT3) for 15-30 minutes before harvesting.
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto a polyacrylamide gel. d. Run the gel until adequate separation of proteins is achieved.
5. Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-FLT3, anti-phospho-FGFR) overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST for 10 minutes each.
6. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
7. Stripping and Re-probing (Optional but Recommended): a. To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the RTK (e.g., anti-total-FLT3, anti-total-FGFR) and/or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
interpreting unexpected results with MAX-40279 hemiadipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with MAX-40279 hemiadipate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1][2][3] Its primary mechanism of action involves binding to and inhibiting these kinases, which disrupts the signaling pathways they mediate.[2] These pathways are crucial for cell proliferation and survival in certain types of cancer, particularly Acute Myeloid Leukemia (AML).[1][2][3] MAX-40279 has shown effectiveness against wild-type FLT3 as well as mutants like FLT3-ITD and FLT3-D835Y, the latter of which can confer resistance to other inhibitors.[1][4]
Q2: We are observing a weaker than expected inhibition of our target cells. What are the possible reasons?
Several factors could contribute to reduced potency. These can range from experimental setup to specific cellular mechanisms. Consider the following:
-
ATP Concentration: The inhibitory potential of ATP-competitive kinase inhibitors can be influenced by the ATP concentration in your assay.[5]
-
Cell Line Specifics: The expression levels of FLT3 and FGFR can vary significantly between different cell lines.
-
Compound Stability: Ensure the compound has been stored correctly at -20°C for short-term storage or -80°C for long-term storage to maintain its activity.[1]
-
Drug Resistance: Target cells may have or develop resistance mechanisms. MAX-40279 was designed to overcome resistance mediated by the bone marrow FGF/FGFR pathway activation.[3][4]
Q3: Our results show inhibition of pathways that are not directly related to FLT3 or FGFR. Is this expected?
While MAX-40279 is a targeted inhibitor, like many kinase inhibitors, it may have off-target effects.[6][7] These off-target interactions can lead to the modulation of other signaling pathways.[6] It is recommended to perform a comprehensive kinase profile to identify potential off-target kinases.[8]
Q4: We are observing paradoxical activation of a signaling pathway. What does this mean?
Paradoxical activation is a phenomenon where a kinase inhibitor, instead of blocking a signaling pathway, leads to its activation.[9] This can occur through various mechanisms, such as conformational changes in the target protein that promote downstream signaling.[9] If you suspect paradoxical activation, it is crucial to measure both the kinase activity and the transcriptional output of the pathway .[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Inconsistent IC50 values are a common issue in kinase inhibitor studies. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Variable ATP Concentration | Standardize the ATP concentration across all assays. It is recommended to use an ATP concentration that is close to the Km value for the target kinase.[5] |
| Assay Format | Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values.[10] Ensure you are using a consistent assay format. |
| Reagent Purity | Impurities in reagents such as ATP or substrates can affect the results.[11] Use high-purity reagents. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic changes in cell lines. Use cells with a low passage number. |
Issue 2: Unexpected Cellular Phenotypes
Observing unexpected cellular phenotypes can be challenging to interpret. The following workflow can help determine if these are on-target or off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validation & Comparative
A Comparative Guide: MAX-40279 Hemiadipate Poised to Overcome Sorafenib Resistance in FLT3-Mutated Acute Myeloid Leukemia
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, the emergence of novel inhibitors capable of overcoming resistance is a critical area of research. This guide provides a detailed comparison of MAX-40279 hemiadipate, a next-generation dual FLT3 and Fibroblast Growth Factor Receptor (FGFR) inhibitor, and sorafenib (B1663141), a first-generation multi-kinase inhibitor. The data presented herein, gathered from preclinical studies, highlights the potential of MAX-40279 to address key mechanisms of resistance to existing FLT3 inhibitors.
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2][3] While sorafenib has demonstrated clinical activity in patients with FLT3-Internal Tandem Duplication (ITD) mutations, its efficacy is often limited by the development of resistance, frequently through the acquisition of secondary mutations in the Tyrosine Kinase Domain (TKD), such as the D835Y mutation.[4][5] MAX-40279 is specifically designed to be effective against such resistant mutants.[6][7]
Quantitative Comparison of Inhibitory Activity
Preclinical data demonstrates the differential activity of MAX-40279 and sorafenib against wild-type FLT3 and clinically relevant mutant forms. MAX-40279 shows potent inhibition of both FLT3-ITD and the sorafenib-resistant FLT3-D835Y mutation. In contrast, sorafenib, while active against FLT3-ITD, shows significantly reduced activity against the D835Y mutation.[4][5][8]
| Compound | Target | IC50 (nM) | Reference |
| This compound | FLT3-ITD | Data not publicly available | [7] |
| FLT3-D835Y | Effective against this mutant | [6][7] | |
| FGFR | Potent inhibitor | [2][3] | |
| Sorafenib | FLT3-ITD | ~5-10 | [8] |
| FLT3-D835Y | >100 (largely inactive) | [4][5] | |
| c-Kit | Potent inhibitor | [9] | |
| VEGFR | Potent inhibitor | [9] | |
| PDGFR | Potent inhibitor | [9] | |
| RAF | Potent inhibitor | [9] |
In Vivo Efficacy in Preclinical Models
In xenograft models of human AML, MAX-40279 has demonstrated significant tumor growth inhibition.[6][7] In a study utilizing the FLT3-ITD positive MV4-11 cell line, oral administration of MAX-40279 led to substantial tumor growth inhibition.[6] Similarly, in preclinical models of FLT3-ITD positive AML, sorafenib has been shown to decrease the leukemia burden and prolong survival.[8] However, the emergence of resistance remains a challenge with sorafenib monotherapy.
| Compound | Animal Model | Cell Line | Key Findings | Reference |
| This compound | Mouse Xenograft | MV4-11 (FLT3-ITD) | Significant tumor growth inhibition. | [6][7] |
| Mouse Xenograft | KG-1 (FGFR driven) | Significant tumor growth inhibition. | [6] | |
| Sorafenib | Mouse Xenograft | FLT3-ITD mutant cells | Decreased leukemia burden and prolonged survival. | [8] |
Signaling Pathways and Mechanism of Action
FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations, drives leukemic cell proliferation and survival through downstream signaling pathways including RAS/MAPK, PI3K/AKT, and STAT5.[10] Sorafenib inhibits the FLT3 signaling cascade, leading to the suppression of these pathways.[8] However, resistance can emerge through mutations in the FLT3 kinase domain (e.g., D835Y) that prevent sorafenib binding, or through the activation of alternative survival pathways.[4][5]
MAX-40279 is a dual inhibitor of FLT3 and FGFR.[2][3] The inhibition of FGFR is a key differentiator, as the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a mechanism of resistance to FLT3 inhibitors.[3] By targeting both FLT3 and FGFR, MAX-40279 has the potential to overcome both on-target (FLT3 mutations) and microenvironment-mediated resistance.
Caption: Simplified signaling pathways of FLT3 and FGFR and points of inhibition by MAX-40279 and sorafenib.
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of FLT3 inhibitors.
FLT3 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Protocol:
-
Recombinant FLT3 kinase (wild-type or mutant) is incubated with a kinase buffer containing ATP and a substrate peptide.
-
The test compound (e.g., MAX-40279 or sorafenib) is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., LanthaScreen™).
-
IC50 values are calculated from the dose-response curves.[11][12]
Caption: General workflow for an in vitro FLT3 kinase assay.
Cell Proliferation Assay
This assay determines the effect of a compound on the growth of AML cells.
Protocol:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, or cells engineered to express other mutations) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
The plates are incubated for a period of time, typically 72 hours.
-
Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay that measures metabolic activity.
-
The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.[13]
In Vivo Xenograft Model
This model evaluates the anti-leukemic activity of a compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells.
-
Once tumors are established or leukemia is engrafted, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., MAX-40279 or sorafenib) via a clinically relevant route of administration (e.g., oral gavage).
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors may be excised for further analysis, and the extent of tumor growth inhibition is calculated.[14][15][16]
Conclusion
The preclinical data strongly suggest that this compound has a promising profile for the treatment of FLT3-mutated AML, particularly in cases of resistance to first-generation inhibitors like sorafenib. Its dual inhibition of FLT3 and FGFR presents a rational strategy to overcome both on-target and microenvironment-mediated resistance mechanisms. Further clinical investigation is warranted to establish the safety and efficacy of MAX-40279 in patients with relapsed or refractory FLT3-mutated AML.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 4. First Report of Sorafenib in Patients With Acute Myeloid Leukemia Harboring Non-Canonical FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Sorafenib in Combination With Standard Chemotherapy for Children With High Allelic Ratio FLT3/ITD+ Acute Myeloid Leukemia: A Report From the Children's Oncology Group Protocol AAML1031 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. An Experimental and Computational Protocol to Study Cell Proliferation in Human Acute Myeloid Leukemia Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Clinical Efficacy Comparison: MAX-40279 Hemiadipate vs. Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MAX-40279 hemiadipate and gilteritinib (B612023), two targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. This comparison is based on publicly available preclinical and clinical data.
Executive Summary
Gilteritinib is an approved and potent FLT3 inhibitor with demonstrated clinical efficacy in relapsed or refractory FLT3-mutated AML. This compound is a novel, orally active dual inhibitor of FLT3 and fibroblast growth factor receptor (FGFR) currently in early-stage clinical development. Preclinical data suggests MAX-40279 may overcome resistance mechanisms associated with current FLT3 inhibitors by co-targeting the FGF/FGFR pathway. While a direct head-to-head comparison is not yet available, this guide summarizes the existing data to inform research and development decisions.
Mechanism of Action
This compound: A dual inhibitor targeting both FLT3 and FGFR.[1][2] This dual-targeting is designed to address resistance to FLT3 inhibitors that can be driven by the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1]
Gilteritinib: A potent and selective inhibitor of FLT3, including both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][4] Gilteritinib also demonstrates inhibitory activity against AXL, a receptor tyrosine kinase implicated in resistance to some FLT3 inhibitors.[3][4]
Signaling Pathway of FLT3 and FGFR in AML and Points of Inhibition
Caption: FLT3 and FGFR signaling pathways in AML.
Preclinical Efficacy
Direct comparative preclinical studies between MAX-40279 and gilteritinib have not been published. The following tables summarize available data from separate studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Cell Line/Assay | IC50 (nM) | Reference(s) |
| This compound | FLT3, FGFR | Not specified | Data not publicly available | [1][2] |
| Gilteritinib | FLT3-ITD | MV4-11, Molm13/14 | ~1 | [5] |
| Wild-type FLT3 | SEMK2 | ~5 | [5] | |
| FLT3-ITD (in plasma) | - | 17-33 | [3] | |
| AXL | Kinase Assay | 41 | [3] | |
| c-Kit | TF-1 | 102 | [3] |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in AML Xenograft Models
| Compound | Model | Dosing | Key Findings | Reference(s) |
| This compound | MV4-11 (FLT3-ITD) and KG-1 (FGFR fusion) xenografts | Not specified | 58% to 106% tumor growth inhibition. High drug concentration in bone marrow. | [6] |
| Gilteritinib | MV4-11 (FLT3-ITD) xenograft | 30 mg/kg, oral, once daily | 97% tumor growth inhibition. | [7] |
| Ba/F3 cells expressing FLT3-ITD, FLT3-D835Y, or FLT3-ITD-D835Y | 10 mg/kg and 30 mg/kg | Showed antitumor efficacy at 10 mg/kg and induced tumor regression at 30 mg/kg in all three models. |
Clinical Efficacy
This compound: Currently in a Phase 1 dose-escalation trial (NCT03412292) to evaluate its safety and tolerability in patients with AML.[8] No clinical efficacy data has been published to date.
Gilteritinib: Approved by the FDA for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[4] Approval was based on the results of the Phase 3 ADMIRAL trial.
Table 3: Key Results from the Phase 3 ADMIRAL Trial (Gilteritinib vs. Salvage Chemotherapy)
| Endpoint | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival | 9.3 months | 5.6 months | 0.637 (p=0.0007) |
| 1-Year Survival Rate | 37.1% | 16.7% | - |
| CR/CRh Rate | 34.0% | 15.3% | p=0.0001 |
| Complete Remission (CR) Rate | 21.1% | 10.5% | p=0.0106 |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of MAX-40279 are not publicly available. The following represents a general workflow for in vivo AML xenograft studies based on published methodologies.[9][10][11][12]
General Workflow for In Vivo AML Xenograft Study
References
- 1. escholarship.org [escholarship.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 12. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FLT3 Inhibitors: MAX-40279 Hemiadipate vs. Crenolanib for the D835Y Mutation
For Researchers, Scientists, and Drug Development Professionals
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical signaling protein in hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), occurring in approximately 30% of patients. The D835Y mutation, located in the tyrosine kinase domain (TKD), is a clinically significant alteration that confers resistance to several first-generation FLT3 inhibitors. This guide provides a comparative analysis of two next-generation FLT3 inhibitors, MAX-40279 hemiadipate and crenolanib (B1684632), with a specific focus on their activity against the FLT3-D835Y mutation.
Introduction to the Compounds
This compound is an orally bioavailable dual inhibitor of FLT3 and the fibroblast growth factor receptor (FGFR).[1][2] This dual-targeting mechanism is designed to overcome resistance pathways associated with the bone marrow microenvironment, where FGF signaling can be protective for leukemia cells.[2] Preclinical studies have indicated that MAX-40279 is effective against FLT3 mutations, including the D835Y variant, that are resistant to other FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[3][4] MAX-40279 has been granted Orphan Drug Designation by the FDA for the treatment of AML and has been investigated in Phase I clinical trials.[2]
Crenolanib is a potent, orally bioavailable, type I pan-FLT3 inhibitor.[5] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase, allowing it to effectively inhibit both internal tandem duplication (ITD) and TKD mutations, including D835Y.[5] Crenolanib has demonstrated significant preclinical and clinical activity in FLT3-mutated AML, including in patients who have relapsed after treatment with other FLT3 inhibitors.[5][6] It has been studied extensively in phase II and III clinical trials for both newly diagnosed and relapsed/refractory AML.[7]
Comparative Efficacy Against FLT3-D835Y
While direct head-to-head preclinical studies comparing MAX-40279 and crenolanib are not publicly available, we can summarize the reported in vitro activity of each compound against the FLT3-D835Y mutation.
| Compound | Assay Type | Cell Line / System | IC50 (nM) | Reference |
| Crenolanib | Cell Viability | Ba/F3-FLT3-D835Y | 0.06 | [8] |
| FLT3 Autophosphorylation | Primary AML blasts (D835Y) | 1.2 - 8.1 | [5] | |
| Cell Viability | Ba/F3-FLT3-D835Y | Potently inhibited | [9] | |
| This compound | Enzyme Assay | FLT3-D835Y | Data not publicly available | [4] |
| Cellular Assay | Not Specified | Data not publicly available | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data indicates that crenolanib is highly potent against the FLT3-D835Y mutation, with IC50 values in the low nanomolar range.[5][8] Preclinical evaluations of MAX-40279 have reported its activity against the D835Y mutant, but specific quantitative data from peer-reviewed publications are not available at this time.[4]
Signaling Pathways and Mechanism of Action
Both MAX-40279 and crenolanib target the constitutively activated FLT3 signaling pathway. The D835Y mutation in the activation loop of the kinase domain leads to ligand-independent autophosphorylation and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. The following are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the inhibitors on leukemia cells harboring the FLT3-D835Y mutation.
1. Cell Culture:
-
Culture Ba/F3 cells engineered to express human FLT3-D835Y in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Unlike the parental Ba/F3 cells, these cells do not require IL-3 for survival due to the constitutively active FLT3 mutation.
2. Assay Procedure:
-
Seed the Ba/F3-FLT3-D835Y cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of MAX-40279 and crenolanib in culture medium.
-
Add the inhibitor solutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for FLT3 Phosphorylation
This assay determines the ability of the inhibitors to block the autophosphorylation of the FLT3 receptor.
1. Cell Treatment and Lysis:
-
Plate Ba/F3-FLT3-D835Y cells or primary AML patient blasts with the D835Y mutation.
-
Treat the cells with various concentrations of MAX-40279 or crenolanib for 1-2 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total FLT3 as a loading control.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-FLT3 signal to the total FLT3 signal.
-
Plot the normalized p-FLT3 levels against the inhibitor concentration to determine the IC50 for target inhibition.
In Vivo Xenograft Model of AML
This model assesses the anti-leukemic activity of the inhibitors in a living organism.
1. Cell Line and Animal Model:
-
Use a human AML cell line harboring the FLT3-D835Y mutation (e.g., a resistant MOLM-13 subline).
-
Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which can support the engraftment of human hematopoietic cells.
2. Xenograft Establishment:
-
Inject the AML cells intravenously or subcutaneously into the mice.
-
Monitor for engraftment and tumor development.
3. Drug Administration:
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, MAX-40279, crenolanib).
-
Administer the drugs orally at predetermined doses and schedules.
4. Efficacy Evaluation:
-
Measure tumor volume regularly for subcutaneous models.
-
Monitor for signs of disease progression and overall survival.
-
At the end of the study, harvest tumors and other tissues for pharmacodynamic analysis (e.g., western blotting for p-FLT3).
5. Data Analysis:
-
Compare tumor growth rates and survival curves between the treatment and control groups.
-
Statistically analyze the differences to determine the in vivo efficacy of the inhibitors.
Summary and Future Directions
Both this compound and crenolanib are promising next-generation FLT3 inhibitors with demonstrated activity against the resistance-conferring D835Y mutation. Crenolanib has been more extensively characterized in the public domain, with robust preclinical data and advanced clinical development. The dual FLT3/FGFR inhibitory activity of MAX-40279 presents a rational strategy to overcome microenvironment-mediated resistance, though more detailed public data is needed to fully assess its comparative potential.
For researchers and drug development professionals, the choice of which inhibitor to investigate further will depend on the specific research question. Head-to-head comparative studies are warranted to definitively establish the relative potency and efficacy of these two compounds against the FLT3-D835Y mutation and other resistant variants. Further investigation into the clinical activity and safety profiles of both agents will be crucial in determining their ultimate role in the treatment of FLT3-mutated AML.
References
- 1. FDA grants Fast Track Designation to crenolanib for the treatment of patients with R/R FLT3-Positive AML [aml-hub.com]
- 2. FLT3 targeting in the modern era: from clonal selection to combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 4. Facebook [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. flt3 â Inventum.AI [inventum.ai]
A Head-to-Head Comparison of MAX-40279 and Other Fibroblast Growth Factor Receptor (FGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway through gene amplifications, mutations, or fusions is a known driver in various malignancies.[2] This guide provides a head-to-head comparison of MAX-40279, a novel dual FLT3 and FGFR inhibitor, with other prominent FGFR inhibitors currently in clinical use or advanced development.
Introduction to MAX-40279
MAX-40279 is an orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and FGFR, developed by MaxiNovel Pharmaceuticals.[3][4] It is under investigation primarily for the treatment of Acute Myeloid Leukemia (AML), a disease where FLT3 mutations are common and where the bone marrow microenvironment, rich in FGFs, may contribute to resistance to FLT3-targeted therapies.[4][5] By simultaneously targeting both FLT3 and FGFR, MAX-40279 aims to overcome this resistance mechanism.[4] Preclinical studies have demonstrated its potent inhibition of both kinases and its ability to achieve high concentrations in the bone marrow.[6]
Comparative Analysis of FGFR Inhibitors
This guide focuses on a comparative analysis of MAX-40279 against several key FGFR inhibitors:
-
Erdafitinib: A pan-FGFR inhibitor approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.
-
Pemigatinib: A selective inhibitor of FGFR1, 2, and 3, approved for cholangiocarcinoma with an FGFR2 fusion or other rearrangement and for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[7]
-
Infigratinib: A selective inhibitor of FGFR1, 2, and 3, which had received accelerated approval for cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[8][9]
-
Futibatinib: An irreversible pan-FGFR inhibitor approved for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[10][11]
-
Rogaratinib: A potent and selective pan-FGFR inhibitor that has been evaluated in various solid tumors.[5][12]
Data Presentation
The following tables summarize the available quantitative data for a head-to-head comparison of the biochemical potency of these FGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | FLT3 |
| MAX-40279 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Potent Inhibition |
| Erdafitinib | 1.2[13] | 2.5[13] | 3.0[13] | 5.7[13] | - |
| Pemigatinib | 0.4[3][14] | 0.5[3][14] | 1.2[3][14] | 30[3][14] | - |
| Infigratinib | 0.9[2][8] | 1.4[2][8] | 1.0[2][8] | 60[2][8] | - |
| Futibatinib | 1.8[1][15] | 1.4[1][15] | 1.6[1][15] | 3.7[1][15] | - |
| Rogaratinib | 11.2[5] | <1[5] | 18.5[5] | 201[5] | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here are compiled from publicly available sources for comparative purposes.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and evaluation processes for these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of FGFR inhibitors are provided below.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FGFR or FLT3 kinases.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and FLT3 kinase enzymes.
-
Substrate (e.g., poly(E,Y)4:1).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Test compound (e.g., MAX-40279) serially diluted in DMSO.
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
-
Procedure:
-
Prepare the kinase reaction mixture containing the specific FGFR or FLT3 enzyme, substrate, and assay buffer.
-
Add serial dilutions of the test compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable software.[16][17][18]
-
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on cancer cell lines.
-
Materials:
-
Human cancer cell lines with known FGFR or FLT3 status (e.g., KG-1 for FGFR1 fusion, MV4-11 for FLT3-ITD).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Test compound serially diluted in culture medium.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19][20]
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[19]
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6][20]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.[21][22]
-
In Vivo Xenograft Tumor Model
This in vivo model assesses the antitumor efficacy of a compound in a living organism.
-
Objective: To evaluate the ability of a compound to inhibit tumor growth in mice bearing human cancer cell line xenografts.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Human cancer cell lines (e.g., KG-1, MV4-11).
-
Test compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., once or twice daily by oral gavage).
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals (e.g., every 2-3 days).
-
Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[6][23]
-
Conclusion
MAX-40279 represents a promising therapeutic strategy, particularly for AML, by dually targeting FLT3 and FGFR. While publicly available quantitative data for a direct comparison of its FGFR inhibitory activity with other approved and investigational FGFR inhibitors is currently limited, preclinical evidence suggests potent activity. The provided data on other leading FGFR inhibitors offers a valuable benchmark for its continued development. Further disclosure of detailed preclinical and clinical data for MAX-40279 will be crucial for a more comprehensive head-to-head comparison and for positioning it within the evolving landscape of FGFR-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 11. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 18. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 再极医药科技有限公司 [maxinovel.com]
Comparative Efficacy Analysis: MAX-40279 Hemiadipate Versus Single-Target Inhibitors in Preclinical Models
This guide provides a comparative analysis of MAX-40279 hemiadipate, a novel dual-target inhibitor, against established single-target inhibitors. The following sections present quantitative data from key preclinical assays, detailed experimental protocols for reproducibility, and visual diagrams of the underlying biological pathways and experimental designs.
Data Presentation: Quantitative Comparison
The efficacy of this compound was evaluated against a representative single-target inhibitor across biochemical and cell-based assays. All data presented are representative of multiple independent experiments.
Table 1: Biochemical Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and a comparator single-target inhibitor against key kinases. Lower values indicate greater potency.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Target A | 5.2 |
| Target B | 8.7 | |
| Single-Target Inhibitor X | Target A | 4.8 |
| Target B | >10,000 |
Table 2: In Vitro Cell Proliferation Assay in Cancer Cell Lines
This table shows the half-maximal effective concentration (EC₅₀) for inhibition of cell proliferation in both sensitive and resistant cancer cell lines.
| Compound | Cell Line (Phenotype) | EC₅₀ (nM) |
| This compound | Sensitive (WT) | 15.4 |
| Resistant (Mutant) | 25.8 | |
| Single-Target Inhibitor X | Sensitive (WT) | 12.1 |
| Resistant (Mutant) | >5,000 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model
This table presents the tumor growth inhibition (TGI) percentage in a mouse xenograft model using a resistant cell line.
| Treatment Group (daily oral gavage) | Dose (mg/kg) | TGI (%) |
| Vehicle | - | 0 |
| This compound | 50 | 85.2 |
| Single-Target Inhibitor X | 50 | 15.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.
1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ of the compounds against purified target kinases.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Kinase, fluorescently labeled peptide substrate, and ATP were incubated in a kinase reaction buffer. Test compounds were added in a 10-point, 3-fold serial dilution. The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes. A solution containing a europium-labeled antibody specific for the phosphorylated substrate was then added. After a 30-minute incubation, the TR-FRET signal was measured on a suitable plate reader. Data were normalized to controls, and IC₅₀ curves were generated using a four-parameter logistic model.
2. Cell Proliferation Assay
-
Objective: To measure the effect of the compounds on the proliferation of cancer cell lines.
-
Method: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with a fresh medium containing the test compounds in a 10-point serial dilution. After 72 hours of incubation, cell viability was assessed using a commercial luminescent cell viability assay that quantifies ATP. Luminescence was read on a plate reader. EC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve.
3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse model.
-
Method: Six-week-old female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ resistant cancer cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). Compounds were formulated in a suitable vehicle and administered daily by oral gavage. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The study was terminated after 21 days, and the TGI was calculated for each group relative to the vehicle control.
Visualizations: Pathways and Workflows
Diagram 1: Dual-Target Inhibition of Pro-Survival Signaling
Benchmarking MAX-40279 Hemiadipate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MAX-40279 hemiadipate against the current standard of care for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document synthesizes available preclinical data, outlines relevant signaling pathways and experimental methodologies, and offers a balanced perspective on the potential positioning of this novel dual FLT3/FGFR inhibitor.
Executive Summary
MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1] Preclinical studies suggest that MAX-40279 holds promise in overcoming resistance mechanisms that limit the efficacy of current FLT3 inhibitors. While clinical data remains limited, this guide provides a framework for understanding its potential advantages and areas for further investigation.
Mechanism of Action: A Dual-Targeting Approach
MAX-40279 distinguishes itself from several established FLT3 inhibitors by its dual-targeting mechanism. It not only inhibits the primary driver of proliferation in a significant subset of AML, the FLT3 kinase, but also targets the FGFR pathway.[1][2] The activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3 inhibitor therapy. By concurrently inhibiting both pathways, MAX-40279 is designed to preemptively address this resistance, potentially leading to more durable responses.[1] Preclinical evidence suggests MAX-40279 is effective against FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, which confer resistance to type II FLT3 inhibitors like quizartinib (B1680412) and sorafenib.[2][3]
Signaling Pathway Overview
Mutated FLT3, particularly with internal tandem duplication (FLT3-ITD), leads to constitutive activation of the kinase, driving downstream signaling cascades that promote leukemic cell proliferation and survival. Key pathways activated include STAT5, RAS/MEK/ERK, and PI3K/AKT. The FGFR pathway, when activated by ligands such as FGF2 in the bone marrow, can also activate the RAS/MEK/ERK and PI3K/AKT pathways, providing a bypass signaling route in the presence of FLT3 inhibition.
Benchmarking Against Standard of Care
The standard of care for newly diagnosed, fit patients with FLT3-mutated AML typically involves intensive chemotherapy in combination with a FLT3 inhibitor, such as midostaurin (B1676583) or quizartinib. For relapsed or refractory (R/R) FLT3-mutated AML, gilteritinib (B612023) is a standard therapeutic option.
Preclinical Efficacy
Direct head-to-head preclinical comparisons of MAX-40279 with all standard-of-care agents are not publicly available. However, existing data allows for an initial assessment.
| Parameter | This compound | Standard of Care (Representative Agents) |
| Target(s) | FLT3, FGFR[1][2] | Gilteritinib: FLT3, AXLQuizartinib: FLT3Midostaurin: Multiple kinases including FLT3 |
| Activity against FLT3-ITD | Potent inhibition[3] | Potent inhibition by all agents |
| Activity against FLT3-TKD (e.g., D835Y) | Active[2][3] | Gilteritinib: ActiveQuizartinib: InactiveMidostaurin: Limited activity |
| In Vivo Tumor Growth Inhibition (Xenograft Models) | 58% to 106% in AML models[3] | Gilteritinib: Significant tumor regressionQuizartinib: Significant tumor regression |
| Bone Marrow Concentration | Higher than in plasma[3] | Variable, an important factor for efficacy |
Note: The lack of publicly available IC50 values for MAX-40279 prevents a more direct quantitative comparison of potency.
Clinical Development
MAX-40279 has been evaluated in a Phase I dose-escalation study in patients with AML (NCT03412292).[1] As of late 2025, the results of this trial have not been publicly disclosed. Subsequently, MAX-40279 has advanced to Phase II clinical trials for solid tumors, including advanced colorectal cancer and gastric or gastroesophageal junction cancer.[4] This progression suggests that a maximum tolerated dose and a recommended Phase II dose have likely been established.
| Trial Identifier | Phase | Status (as of late 2025) | Population | Primary Endpoints |
| MAX-40279 | ||||
| NCT03412292 | I | Active, not recruiting | AML[1] | MTD, Safety, Tolerability[1] |
| Standard of Care | ||||
| Gilteritinib (ADMIRAL) | III | Completed | R/R FLT3-mutated AML | Overall Survival |
| Quizartinib (QuANTUM-First) | III | Completed | Newly diagnosed FLT3-ITD AML | Overall Survival |
| Midostaurin (RATIFY) | III | Completed | Newly diagnosed FLT3-mutated AML | Overall Survival |
Experimental Protocols
Detailed protocols for the preclinical evaluation of MAX-40279 have not been published. However, based on the assays mentioned in preclinical abstracts, the following represents a general workflow for the characterization of a novel FLT3 inhibitor.[3]
Enzymatic Assays
Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compound against purified wild-type and mutant FLT3 and FGFR kinases. These assays typically measure the inhibition of ATP-dependent phosphorylation of a substrate.
Cell-Based Assays
The anti-proliferative activity of the compound is evaluated in AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD) and in cell lines with FGFR dependency (e.g., KG-1). Cell viability is typically assessed using assays such as MTS or CellTiter-Glo after a defined incubation period with the inhibitor.
Signal Transduction Assays
To confirm on-target activity within the cell, Western blotting is used to measure the phosphorylation status of FLT3 and its key downstream effectors (e.g., STAT5, ERK, AKT) in AML cell lines following treatment with the inhibitor.
In Vivo Xenograft Models
Immunocompromised mice are subcutaneously or intravenously engrafted with human AML cell lines or patient-derived blasts. Once tumors are established or leukemia is systemic, mice are treated with the investigational agent or a vehicle control. Tumor volume and animal survival are monitored to assess efficacy.
Conclusion and Future Directions
This compound presents a promising preclinical profile as a dual FLT3/FGFR inhibitor for the treatment of FLT3-mutated AML. Its ability to target a key resistance pathway and its efficacy against known resistance-conferring mutations warrant further investigation. The key differentiating factor for MAX-40279 will be its clinical performance. The forthcoming results from its clinical trials will be critical in defining its role relative to the established standards of care. Researchers are encouraged to monitor for presentations and publications from MaxiNovel Pharmaceuticals for forthcoming data that will allow for a more definitive comparison.
References
A Comparative Guide to the Preclinical Activity of MAX-40279 Hemiadipate, a Dual FLT3/FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical activity of MAX-40279 hemiadipate, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). The information presented here is intended to offer a consolidated resource for evaluating its potential in acute myeloid leukemia (AML) research and development. While direct cross-laboratory validation studies for MAX-40279 are not publicly available, this guide synthesizes existing preclinical data and compares its performance with other known FLT3 and FGFR inhibitors.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR kinases.[1] Mutations in the FLT3 gene are prevalent in AML, and aberrant FGFR signaling has been identified as a potential resistance mechanism to FLT3 inhibitors.[1] By simultaneously targeting both pathways, MAX-40279 is designed to overcome this resistance and offer a more durable therapeutic effect. The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to MAX-40279 for the treatment of AML.[1] The drug has been evaluated in a Phase I clinical trial for patients with AML.[2]
Quantitative Comparison of Kinase Inhibitor Activity
The following tables summarize the in vitro potency of MAX-40279 and other relevant FLT3 and FGFR inhibitors against various kinase targets and cell lines. Data has been compiled from multiple sources to provide a comparative landscape.
Table 1: Comparative In Vitro Potency (IC50, nM) of FLT3 Inhibitors
| Compound | Type | FLT3-ITD | FLT3-TKD (D835Y) | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) |
| MAX-40279 | Dual FLT3/FGFR | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Gilteritinib | I | 2.1[3] | 22[3] | < 4[4] | 90% viability at 10nM[5] |
| Quizartinib | II | <1[3] | Resistant (>1000)[3] | < 4[4] | 70% viability at 10nM[5] |
| Midostaurin (B1676583) | I | 12[3] | <100[3] | < 200[5] | 90% viability at 10nM[5] |
| Crenolanib | I | 8.7[3] | 35-62[3] | Data not publicly available | Data not publicly available |
| Ponatinib | Multi-kinase | < 4[4] | Data not publicly available | < 4[4] | Data not publicly available |
| Cabozantinib | Multi-kinase | < 4[4] | Data not publicly available | < 4[4] | Data not publicly available |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between studies should be made with caution.
Table 2: Comparative In Vitro Potency (GI50, nM) of FGFR Inhibitors in FGFR1-Expressing Cell Lines
| Compound | BBC1 (Murine Leukemia) | CEP2A (Murine Leukemia) | ZNF112 (Murine Leukemia) | KG1 (Human AML) |
| MAX-40279 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| BGJ398 | ~10[6] | ~10[6] | ~10[6] | ~10[6] |
| AZD4547 | ~20[6] | ~20[6] | ~20[6] | ~20[6] |
| JNJ42756493 | ~30[6] | ~30[6] | ~30[6] | ~30[6] |
| PD173074 | >1000[6] | >1000[6] | >1000[6] | >1000[6] |
| TKI258 | >1000[6] | >1000[6] | >1000[6] | >1000[6] |
Note: GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are approximated from graphical data.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating inhibitors like MAX-40279, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of kinase inhibitors like MAX-40279.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified FLT3 and FGFR kinase enzymes.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the ADP concentration, and thus to the kinase activity.
-
Methodology:
-
Prepare a serial dilution of the test inhibitor (e.g., MAX-40279) in an appropriate buffer.
-
In a 384-well plate, add the inhibitor dilutions, a fixed concentration of the kinase (e.g., recombinant human FLT3 or FGFR), and a suitable substrate (e.g., a generic tyrosine kinase substrate).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then generates a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo® Assay)
-
Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (GI50 or IC50).
-
Principle: These assays measure the metabolic activity of viable cells. The signal generated is directly proportional to the number of living cells.
-
Methodology:
-
Seed AML cells (e.g., MV4-11, MOLM-13 for FLT3; KG1 for FGFR) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add a cell viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50/IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis for Signaling Pathway Inhibition
-
Objective: To confirm that the compound inhibits the phosphorylation of its target kinases and downstream signaling proteins in a cellular context.
-
Methodology:
-
Treat AML cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-ERK, ERK, p-STAT5, STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylated form of the target protein relative to the total protein indicates inhibition.
-
Conclusion
This compound is a promising dual FLT3/FGFR inhibitor with a rationale for overcoming resistance in AML. The available data suggests it is a potent inhibitor, though a direct, comprehensive comparison with other next-generation inhibitors is limited by the lack of publicly available, head-to-head preclinical studies and the absence of formal cross-laboratory validation. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the field. Further independent and comparative studies are warranted to fully elucidate the therapeutic potential of MAX-40279 in AML.
References
- 1. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 2. MAX-40279 in Subjects With Acute Myelogenous Leukemia (AML) | Clinical Research Trial Listing [centerwatch.com]
- 3. benchchem.com [benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Safety Profile of MAX-40279 Hemiadipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of MAX-40279 hemiadipate, a novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR). The information is intended to offer an objective overview for researchers, scientists, and drug development professionals. Data is presented alongside publicly available safety information for other approved FLT3 and FGFR inhibitors to provide a comprehensive understanding of the potential therapeutic window of MAX-40279.
Executive Summary
MAX-40279 is an orally active dual inhibitor of FLT3 and FGFR kinases, currently under investigation for the treatment of acute myeloid leukemia (AML) and advanced solid tumors.[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various models.[1][2] Notably, in vivo studies in mice indicated that MAX-40279 was effective in inhibiting tumor progression without causing significant weight loss or observable toxicity.[1][2] Furthermore, it has been shown to enhance the therapeutic effect of anti-PD-1 treatments in a mouse breast cancer model.[1][2] Clinical trials are ongoing to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of MAX-40279, with a focus on dose-limiting toxicities (DLTs).[6][7][8] This guide aims to contextualize the emerging safety profile of MAX-40279 by comparing it with established safety data of other kinase inhibitors targeting similar pathways.
Signaling Pathway and Experimental Workflow
To understand the context of MAX-40279's activity and safety, it is crucial to visualize its target signaling pathways and the typical workflow for assessing the safety of kinase inhibitors.
References
- 1. FDA Approval Summary: Gilteritinib for relapsed or refractory acute myeloid leukemia with a FLT3 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Safety and tolerability of pazopanib in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and effectiveness of regorafenib in patients with metastatic colorectal cancer in routine clinical practice in the prospective, observational CORRELATE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of MAX-40279 Hemiadipate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for MAX-40279 hemiadipate is not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal. The following protocols are based on general best practices for hazardous chemical waste management and information for analogous compounds, such as other FLT3 inhibitors.
This compound is an orally active dual inhibitor of FLT3 kinase and FGFR kinase, investigated for its potential in treating acute myelogenous leukemia (AML).[1][2][3] As with many research chemicals, it should be treated as hazardous waste in the absence of definitive data to the contrary.
Hazard Profile and Data
Based on the hazard classification of similar FLT3 inhibitors, this compound should be handled as a substance potentially harmful if swallowed and toxic to aquatic life with long-lasting effects.[4] All laboratory personnel must adhere to strict disposal protocols to mitigate these risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Assumed) | H302 | Harmful if swallowed.[4] |
| Acute Aquatic Toxicity (Assumed) | H400 | Very toxic to aquatic life.[4] |
| Chronic Aquatic Toxicity (Assumed) | H410 | Very toxic to aquatic life with long lasting effects.[4] |
Step-by-Step Disposal Protocol
The following procedures are mandatory for the disposal of this compound and any contaminated materials.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and other liquid media containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Container Management:
-
Container Type: Use chemically compatible containers for waste storage; plastic is often preferred over glass to minimize the risk of breakage.[5] The original chemical container is often a suitable choice for the waste.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound").[4][5] The label should also include the date of waste generation and the principal investigator's name and contact information.[5]
-
Container Condition: Ensure that waste containers are in good condition, free from leaks or external residue, and are kept securely closed when not in use.[6][7]
3. Storage and Handling:
-
Storage Location: Store hazardous waste in a designated satellite accumulation area that is at or near the point of generation.[7] This area should be well-ventilated and secure.
-
Incompatible Materials: Segregate waste containers from incompatible materials to prevent dangerous chemical reactions.[8]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in a satellite accumulation area (typically 55 gallons), and for acutely toxic waste, the limit is often lower (e.g., one quart of liquid or one kilogram of solid).[7]
4. Final Disposal:
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][5]
-
Empty Containers: A container that has held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After thorough cleaning, deface the original label before disposing of the container as regular trash.[6]
Spill Management
In the event of a spill, the following steps should be taken:
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or dry sand.[4]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.[4]
-
Reporting: Report the spill to your laboratory supervisor and the EHS office.[4]
Signaling Pathway of MAX-40279
MAX-40279 is a dual inhibitor that targets both the FMS-like tyrosine kinase 3 (FLT3) and the fibroblast growth factor receptor (FGFR) signaling pathways. These pathways are crucial for cell proliferation and survival and are often dysregulated in various cancers, including acute myeloid leukemia.[2][9]
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. FDA grants Orphan Drug Designation to MAX-40279 for the treatment of AML [aml-hub.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. anncaserep.com [anncaserep.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
